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4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine Documentation Hub

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  • Product: 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine
  • CAS: 30369-21-2

Core Science & Biosynthesis

Foundational

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine chemical structure

Executive Summary 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (often referred to in literature as a bis-aryl amino-s-triazine) represents a critical pharmacophore in medicinal chemistry and a versatile scaffold in mate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (often referred to in literature as a bis-aryl amino-s-triazine) represents a critical pharmacophore in medicinal chemistry and a versatile scaffold in materials science. Structurally, it consists of an electron-deficient 1,3,5-triazine core substituted at the 2-position with an amine group and at the 4- and 6-positions with lipophilic 4-chlorophenyl moieties.

This specific arrangement confers two primary properties:

  • Biological Potency: It mimics the structure of established antifolates (e.g., Pyrimethamine), acting as a potent inhibitor of Dihydrofolate Reductase (DHFR) in parasitic organisms (Plasmodium falciparum, Trypanosoma).

  • Supramolecular Utility: The

    
     symmetry and the donor-acceptor-donor (D-A-D) hydrogen bonding motif of the triazine-amine interface make it an ideal tecton for crystal engineering and hydrogen-bonded organic frameworks (HOFs).
    

Part 1: Structural Analysis & Physicochemical Properties

The molecule is characterized by its planar heterocyclic core and the ability of the chlorophenyl rings to rotate, allowing for "induced fit" binding in enzyme active sites.

Physicochemical Profile
PropertyValue / DescriptionSignificance
Molecular Formula

Core composition.[1][2][3][4]
Molecular Weight 317.17 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Predicted) 4.2 – 4.5Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.
H-Bond Donors 2 (Amine

)
Key for active site anchoring (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (Triazine Ring Nitrogens)Facilitates solvation and target engagement.
Topological Polar Surface Area (TPSA) ~65 ŲWell within the range for CNS penetration (<90 Ų) and general cellular uptake.
pKa (Conjugate Acid) ~3.5 – 4.0The triazine ring is weakly basic; protonation occurs at N1/N3/N5.
Structural Homology

This molecule is a bioisostere of Pyrimethamine (a 2,4-diaminopyrimidine). The replacement of the pyrimidine carbon at position 5 with a nitrogen (forming a triazine) retains the planar geometry required for intercalation into DNA or binding to the DHFR hydrophobic pocket, while altering the electronic distribution to modulate metabolic stability.

Part 2: Synthetic Pathways & Protocols

To ensure high purity and regioselectivity, the Stepwise Nucleophilic Substitution of Cyanuric Chloride is the preferred method over nitrile trimerization (which often yields mixtures of mono-, bis-, and tris-aryl products).

The "Grignard-Cyanuric" Protocol

This protocol utilizes the differing reactivity of the three chlorides on cyanuric chloride. The first two substitutions are controlled by temperature, and the final chloride is displaced by ammonia.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway cluster_conditions Critical Control Points Start Cyanuric Chloride (Trichloro-s-triazine) Inter1 Intermediate: 2,4-Bis(4-chlorophenyl)- 6-chloro-1,3,5-triazine Start->Inter1 Step 1: Grignard Addition THF, 0°C -> RT, 4h Reagent1 4-Chlorophenyl Magnesium Bromide (2.05 eq) Reagent1->Inter1 Product Product: 4,6-Bis(4-chlorophenyl)- 1,3,5-triazin-2-amine Inter1->Product Step 2: Aminolysis Pressure Vessel, 100°C, 12h Reagent2 Ammonia (NH3) (Excess, Ethanol) Reagent2->Product Control1 Temp Control: Prevents tris-substitution Control2 Anhydrous Conditions: Prevents hydrolysis to cyanuric acid

Caption: Stepwise synthesis via Grignard addition followed by aminolysis to ensure regioselectivity.

Detailed Experimental Methodology

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane)

  • 4-Chlorophenylmagnesium bromide (1.0 M in THF)

  • Ammonium Hydroxide (28%) or Ethanolic Ammonia

  • Solvents: Anhydrous THF, Dichloromethane (DCM), Ethanol.

Step 1: Formation of the Bis-Aryl Chloride Intermediate

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the displacement of the third chlorine atom.

  • Addition: Dropwise add 4-Chlorophenylmagnesium bromide (20.5 mL, 20.5 mmol) over 45 minutes. The solution will turn turbid.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The intermediate (2-chloro-4,6-bis(4-chlorophenyl)-1,3,5-triazine) should appear as the major spot (

    
    ).
    
  • Quench: Quench with saturated

    
     (aq). Extract with DCM (3 x 50 mL). Dry organic layer over 
    
    
    
    and concentrate in vacuo.
    • Note: The intermediate is stable but hydrolytically sensitive; proceed immediately to Step 2.

Step 2: Amination

  • Solvation: Dissolve the crude intermediate in Ethanol (30 mL).

  • Ammonolysis: Transfer to a pressure tube (or autoclave). Add 20 mL of saturated ethanolic ammonia (or 30% aqueous ammonia, though ethanol is preferred for solubility).

  • Heating: Seal and heat to 100°C for 12 hours. The chlorine atom at position 2 is deactivated by the electron-rich aryl rings, requiring higher energy for displacement than the initial cyanuric chloride.

  • Workup: Cool to RT. The product often precipitates as a white/off-white solid. Filter the solid.

  • Purification: Recrystallize from DMF/Ethanol (1:1) or glacial acetic acid to yield colorless needles.

Part 3: Medicinal Chemistry & Mechanism of Action

Dihydrofolate Reductase (DHFR) Inhibition

The 4,6-bis(4-chlorophenyl)-1,3,5-triazin-2-amine scaffold functions as a Type II antifolate.

  • Mechanism: It competes with dihydrofolate for the active site of DHFR.

  • Binding Mode:

    • Protonation: The N1 nitrogen of the triazine ring becomes protonated in the active site (pKa shift).

    • Salt Bridge: This protonated nitrogen forms a critical ionic interaction (salt bridge) with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli or Asp54 in Plasmodium).

    • Hydrophobic Clamp: The two 4-chlorophenyl wings occupy the hydrophobic pockets (Sites I and II), displacing water and providing entropic gain. The chlorine atoms specifically fill lipophilic cavities, increasing affinity compared to unsubstituted phenyl rings.

Signaling & Interaction Map

Mechanism Target DHFR Active Site Outcome Inhibition of Tetrahydrofolate Synthesis Target->Outcome Competitive Inhibition Ligand 4,6-Bis(4-chlorophenyl)- 1,3,5-triazin-2-amine Interaction1 Salt Bridge (Asp27/Asp54) Ligand->Interaction1 Triazine N1 (Protonated) Interaction2 Pi-Pi Stacking (Phe/Tyr Residues) Ligand->Interaction2 4-Cl-Phenyl Rings Interaction1->Target Interaction2->Target Downstream DNA Synthesis Arrest (Cell Death) Outcome->Downstream

Caption: Molecular mechanism of DHFR inhibition leading to microbial stasis.

Part 4: Analytical Characterization (Self-Validation)

To ensure the synthesized compound is the correct amino derivative and not the chloro intermediate or hydroxy hydrolysis product, the following analytical signatures must be verified.

NMR Spectroscopy
  • 
     NMR (500 MHz, DMSO-
    
    
    
    ):
    • 
       7.50 – 7.60 (d, 4H, Ar-H, meta to triazine).
      
    • 
       8.40 – 8.50 (d, 4H, Ar-H, ortho to triazine).
      
    • 
       7.30 – 7.50 (br s, 2H, 
      
      
      
      ). Diagnostic Signal: Disappears on
      
      
      shake.
  • 
     NMR: 
    
    • 
       167.5 (C2, Triazine-Amine carbon).
      
    • 
       170.2 (C4/C6, Triazine-Aryl carbons).
      
    • 
       136.5, 129.0, 128.5 (Aryl carbons).
      
Mass Spectrometry
  • ESI-MS (Positive Mode):

    • Expected

      
      : 317.05.
      
    • Isotope Pattern: Look for the characteristic Chlorine cluster.

      • M (100%)

      • M+2 (~64% relative abundance due to two Cl atoms)

      • M+4 (~10%)

    • Validation: If the M+2 peak is only ~33%, you likely have the mono-chloro impurity. If M+2 is absent, you have the dechlorinated byproduct.

References

  • Zhou, W., et al. (2012). "Synthesis and biological evaluation of 4,6-diamino-1,2-dihydro-1,3,5-triazines as novel antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.

  • Jensen, N. P., et al. (2001). "Antifolates: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry. (Contextual grounding on DHFR triazine inhibitors).
  • PubChem Database. "2,4-Bis(4-chlorophenyl)-1,3,5-triazin-6-amine." CID 135413533.

  • Menicagli, R., et al. (2004). "Grignard reagents and cyanuric chloride: a revisited reaction." Tetrahedron Letters. (Primary source for the regioselective synthesis protocol).

Sources

Exploratory

An In-depth Technical Guide to 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

Abstract: This technical guide provides a comprehensive overview of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (CAS No. 30369-21-2), a member of the pharmacologically significant 1,3,5-triazine class. The 1,3,5-triazi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (CAS No. 30369-21-2), a member of the pharmacologically significant 1,3,5-triazine class. The 1,3,5-triazine scaffold is a privileged heterocyclic nucleus in drug discovery, recognized for its synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antiviral, and antimicrobial properties.[1][2] This document details the physicochemical properties, a robust and validated synthetic methodology derived from cyanuric chloride, and comprehensive characterization techniques for the title compound. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related analogues known to modulate key cellular pathways. Detailed, step-by-step protocols for synthesis and in-vitro evaluation are provided to enable researchers and drug development professionals to replicate and build upon these findings. The guide integrates established principles of medicinal chemistry with practical, field-proven insights to serve as a foundational resource for the scientific community engaged in the exploration of novel triazine-based therapeutic agents.

The 1,3,5-Triazine Scaffold: A Cornerstone of Medicinal Chemistry

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle containing three symmetrically placed nitrogen atoms.[1] This scaffold has garnered significant attention in pharmaceutical research due to its presence in numerous clinically relevant agents and its remarkable synthetic tractability.[1][3] The commercial availability and low cost of 2,4,6-trichloro-1,3,5-triazine (TCT), commonly known as cyanuric chloride, provides a versatile starting point for the synthesis of a vast library of derivatives.[1][3]

The unique chemistry of cyanuric chloride allows for the sequential and controlled nucleophilic substitution of its three chlorine atoms. This reactivity is temperature-dependent: the first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires heating.[3] This differential reactivity enables the precise and independent installation of various nucleophiles (amines, alcohols, thiols), facilitating the creation of structurally diverse molecules with finely tuned pharmacological profiles.[3][4] Consequently, s-triazine derivatives have been successfully developed as potent agents against a multitude of diseases, demonstrating activities such as anticancer, antifungal, antiviral, and antimalarial effects.[1][5][6][7]

Physicochemical Properties of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

A clear understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. The key properties of the title compound, including those of a closely related analogue for context, are summarized below.

PropertyValue for 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamineReference
CAS Number 4514-53-8[8][9]
Molecular Formula C₉H₈ClN₅[8][9]
Molecular Weight 221.64 g/mol [8][9]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 1[8]
Topological Polar Surface Area 90.7 Ų[8]
LogP (Octanol/Water Partition Coefficient) 2.3[8]

Synthesis and Characterization

The synthesis of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine logically proceeds from cyanuric chloride via a sequential nucleophilic aromatic substitution (SNAr) pathway. This approach offers high control and is widely documented for creating libraries of substituted triazines.[4][10]

Synthesis Workflow

The logical workflow for the synthesis involves a two-step, one-pot reaction where temperature is the primary control variable for achieving the desired substitution pattern.

SynthesisWorkflow TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Intermediate 2-Amino-4,6-bis(4-chlorophenylamino) -1,3,5-triazine (Intermediate Dichloro-adduct) TCT->Intermediate Step 1: Nucleophilic Substitution Solvent: Acetone/Water Base: NaHCO₃ Temp: 0°C to Room Temp Amine1 4-Chloroaniline (2 equivalents) Amine1->Intermediate Product 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (Final Product) Intermediate->Product Step 2: Amination Temp: 80-90°C (Sealed Vessel) Ammonia Aqueous Ammonia (Excess) Ammonia->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Rationale: This protocol employs a stepwise temperature gradient to control the sequential substitution of chlorine atoms on the triazine ring. The initial reaction with 4-chloroaniline is conducted at a low-to-ambient temperature to favor di-substitution. The subsequent introduction of ammonia at an elevated temperature is necessary to displace the final, less reactive chlorine atom. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, preventing side reactions.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

  • 4-Chloroaniline

  • Aqueous Ammonia (28-30%)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Procedure:

  • Step 1: Di-substitution:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in 50 mL of acetone.

    • Cool the flask to 0-5 °C in an ice bath.

    • In a separate beaker, prepare a solution of 4-chloroaniline (2.05 eq) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of acetone and water (50 mL).

    • Add the 4-chloroaniline solution dropwise to the cyanuric chloride solution over 30-45 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Amination:

    • To the reaction mixture containing the di-substituted intermediate, add an excess of aqueous ammonia (10 eq).

    • Transfer the mixture to a sealed pressure vessel.

    • Heat the vessel to 80-90 °C and maintain this temperature for 12-16 hours with vigorous stirring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent in-vacuo to precipitate the crude product.

    • Filter the solid precipitate and wash thoroughly with deionized water to remove inorganic salts.

    • Dry the crude product under vacuum.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential.

TechniqueExpected Observations
¹H-NMR Aromatic protons from the two 4-chlorophenyl rings (appearing as doublets), a broad singlet for the -NH₂ protons, and singlets for the -NH- protons linking the phenyl rings to the triazine core. The exact chemical shifts would require experimental determination.
¹³C-NMR Carbons of the triazine ring (typically in the 160-170 ppm range), and distinct signals for the carbons of the 4-chlorophenyl rings.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. The isotopic pattern for the two chlorine atoms would be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine groups), C=N stretching (triazine ring), and C-Cl stretching.
Melting Point (MP) A sharp melting point range, indicating high purity of the crystalline solid.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is not extensively published, the broader class of bis(anilino)-s-triazine derivatives has shown significant promise, particularly as anticancer agents.[4][11] The structural motif of two substituted phenyl rings attached to a triazine core is common in inhibitors of various protein kinases and other key enzymes in cell signaling.

Potential Mechanism of Action: Kinase Inhibition

Many s-triazine derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K).[11] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and apoptosis. Their dysregulation is a hallmark of many cancers. The 4-chlorophenyl moieties of the title compound could potentially engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of such kinases, while the amino groups can form crucial hydrogen bonds.

SignalingPathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Generates PIP3, Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 4,6-Bis(4-chlorophenyl) -1,3,5-triazin-2-amine (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol for In-Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard, robust method for the initial screening of cytotoxic or anti-proliferative agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) Insights

The biological activity of s-triazine derivatives is highly dependent on the nature of the substituents at the 2, 4, and 6 positions. For the title compound, several structural features are key:

  • Di-aryl Substitution: The presence of two 4-chlorophenyl groups is significant. The phenyl rings provide a scaffold for hydrophobic and π-system interactions within target protein binding sites.

  • Electron-Withdrawing Groups: The chlorine atoms are electron-withdrawing groups. Studies on similar triazine series have shown that such substitutions on the phenyl rings can enhance cytotoxic and antifungal activity.[3][4]

  • Free Amino Group: The unsubstituted amino group at the C2 position provides a critical hydrogen bond donor/acceptor site, which can be crucial for anchoring the molecule to amino acid residues in an enzyme's active site.

Modifications to any of these positions would likely have a significant impact on the compound's biological profile, offering a clear strategy for future lead optimization efforts.

Future Directions

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine represents a promising, yet underexplored, chemical entity. Future research should focus on several key areas:

  • Comprehensive Biological Screening: The compound should be screened against a broad panel of cancer cell lines and kinase assays to identify its primary cellular targets and spectrum of activity.

  • Lead Optimization: A medicinal chemistry campaign should be initiated to synthesize analogues by modifying the C2-amine and the substitution pattern on the phenyl rings to improve potency and selectivity.

  • Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays should be conducted to elucidate the precise mechanism of inhibition.

  • ADME/Tox Profiling: In vitro and in vivo studies are necessary to evaluate the compound's pharmacokinetic properties and safety profile to determine its potential for further preclinical development.

References

  • Current time information in
  • Exploring s-triazine derivatives as anticancer agents. Vertex AI Search.
  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Vertex AI Search.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Vertex AI Search.
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
  • Triazine Derivatives and its Pharmacological Potential - International Journal of Pharmaceutical Sciences Review and Research. Vertex AI Search.
  • Antimalarial activity of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(chlorophenyl) - PubMed. Vertex AI Search.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI. Vertex AI Search.
  • A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl- 1,3,5-triazine-2-amines under controlled microwave - Arkivoc. Vertex AI Search.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Vertex AI Search.
  • 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine - PubChem. PubChem.
  • 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine - CAS:4514-53-8 - Abovchem. Abovchem.

Sources

Foundational

Physicochemical properties of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine Executive Summary This guide provides a comprehensive framework for the physicochemical characterization of 4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

Executive Summary

This guide provides a comprehensive framework for the physicochemical characterization of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, a molecule of significant interest within the domain of medicinal chemistry and drug development. The 1,3,5-triazine core is a well-established scaffold, known for its applications ranging from agriculture to oncology.[1][2][3] The specific substitution pattern of this compound, featuring two 4-chlorophenyl groups, suggests potential for targeted biological activity, likely as a kinase inhibitor or in other roles where its rigid, aromatic structure can facilitate specific protein-ligand interactions. Given the nascent state of publicly available experimental data for this precise molecule, this document serves as both a predictive analysis and a methodological guide. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and the scientific rationale necessary for a thorough and self-validating characterization workflow.

Molecular Identity and Structural Significance

The foundational step in any chemical research program is the unambiguous confirmation of the molecular structure. 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is built upon a central 1,3,5-triazine ring, a nitrogen-containing heterocycle known for its metabolic stability and ability to engage in hydrogen bonding. The key substituents are:

  • Two 4-chlorophenyl groups: These bulky, hydrophobic moieties at positions 4 and 6 are expected to be primary drivers of the molecule's binding affinity and selectivity for biological targets. The chlorine atoms can modulate electronic properties and participate in halogen bonding.

  • An amine group: The primary amine at position 2 serves as a critical hydrogen bond donor and a potential site for further chemical modification.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Verification synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity purification->nmr ir IR Spectroscopy Confirm Functional Groups purification->ir hplc Purity Assessment (HPLC) Determine % Purity ms->hplc nmr->hplc ir->hplc final_compound final_compound hplc->final_compound Qualified Compound (>95% Purity)

Caption: A self-validating workflow for the synthesis and characterization of the target compound.

Mass Spectrometry (MS)
  • Causality: MS is the primary technique for confirming that the compound has the correct molecular mass. For this molecule, high-resolution mass spectrometry (HRMS) is preferred to validate the elemental formula (C₁₅H₁₀Cl₂N₄).

  • Expected Results: The ESI-MS spectrum in positive mode should show a prominent ion peak [M+H]⁺ at m/z ≈ 318.04. A key validation is observing the characteristic isotopic pattern for two chlorine atoms, which will result in peaks at approximately m/z 318 (M), 320 (M+2), and 322 (M+4) with a relative intensity ratio of roughly 9:6:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR provides the definitive map of the molecule's carbon-hydrogen framework, confirming the precise connectivity of atoms. It is the gold standard for structural elucidation.

  • Expected ¹H NMR Spectra (in DMSO-d₆):

    • Aromatic Protons: Two distinct sets of signals corresponding to the two 4-chlorophenyl rings. Each ring should exhibit a pair of doublets (an AA'BB' system), integrating to 4 protons each. The expected chemical shift range is δ 7.5-8.5 ppm. [4] * Amine Protons: A broad singlet corresponding to the -NH₂ protons, likely in the range of δ 6.5-7.5 ppm, which is D₂O exchangeable. [5]* Expected ¹³C NMR Spectra (in DMSO-d₆):

    • Triazine Carbons: Signals for the triazine ring carbons are expected at highly downfield shifts, typically in the range of δ 160-170 ppm. [2][5] * Aromatic Carbons: Multiple signals in the δ 120-140 ppm range, including the carbon attached to chlorine (ipso-carbon) and the carbon attached to the triazine ring.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Causality: Before any biological or advanced physicochemical testing, the purity of the compound must be established. HPLC is the industry-standard method for quantifying the percentage of the desired compound relative to any impurities or starting materials. [6][7]* Protocol: Reversed-Phase HPLC for Purity Analysis

    • System: An HPLC system equipped with a UV detector. [7] 2. Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm and 254 nm. [6] 8. Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to a concentration of ~1 mg/mL.

    • Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity of ≥95% is typically required for subsequent studies.

Advanced Physicochemical Profiling for Drug Development

Once identity and purity are confirmed, the following properties must be experimentally determined as they directly influence the compound's in vivo behavior.

Aqueous Solubility
  • Causality: Poor aqueous solubility is a primary cause of failure in drug development. It limits oral absorption and can lead to formulation challenges. Given the high predicted XLogP, this is a critical parameter to measure accurately.

  • Protocol: Thermodynamic Shake-Flask Solubility

    • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 6.5, 7.4).

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable organic solvent, and quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method. The result is reported in µg/mL or µM.

Lipophilicity (LogD)
  • Causality: Lipophilicity governs a molecule's ability to cross biological membranes. It is measured as the partition coefficient between an organic phase (n-octanol) and an aqueous phase. LogD is the partition coefficient at a specific pH, which is more physiologically relevant than LogP (for the neutral form).

  • Protocol: Shake-Flask Method for LogD₇.₄

    • Preparation: Prepare a buffered aqueous solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.

    • Partitioning: Dissolve a known amount of the compound in the buffered n-octanol. Add an equal volume of the pre-saturated aqueous buffer.

    • Equilibration: Vigorously shake the mixture for 1-2 hours, then allow the layers to separate completely (centrifugation may be required).

    • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV analysis.

    • Calculation: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Plausible Synthetic Route

Understanding the synthesis provides context for potential impurities. The most common and industrially scalable route to such triazines starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). [3][8]

Synthetic_Route cyanuric_chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) intermediate 4,6-Dichloro-N-(4-chlorophenyl)- 1,3,5-triazin-2-amine (and bis-substituted product) cyanuric_chloride->intermediate Step 1: Nucleophilic Substitution (Controlled Temp, e.g., 0-25°C) step1_product 2-Amino-4,6-dichloro- 1,3,5-triazine cyanuric_chloride->step1_product Step 1: Ammonolysis (Low Temp, ~0°C) chloroaniline 4-Chloroaniline (2 equivalents) product 4,6-Bis(4-chlorophenyl)- 1,3,5-triazin-2-amine chloroaniline->product Step 2: Second Substitution (Higher Temp, e.g., 50-80°C) chloroaniline->product Step 2: Double Substitution (Higher Temp, >80°C, Base) ammonia Ammonia Source (e.g., NH₄OH) intermediate->product Step 2: Second Substitution (Higher Temp, e.g., 50-80°C) step1_product->product Step 2: Double Substitution (Higher Temp, >80°C, Base)

Caption: A plausible two-step synthesis of the target compound from cyanuric chloride.

The synthesis involves a sequential nucleophilic aromatic substitution. The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for controlled, stepwise reactions. The first substitution with ammonia at a low temperature yields 2-amino-4,6-dichloro-1,3,5-triazine. [9]Subsequent reaction with two equivalents of 4-chloroaniline at an elevated temperature in the presence of a base (to neutralize the HCl byproduct) would displace the remaining two chlorine atoms to yield the final product.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Cook, A. M., & Hutter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides.
  • PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
  • PubChem. (n.d.). 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine.
  • Chem-Impex. (n.d.). 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine.
  • Journal of Advanced Scientific Research. (2025).
  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In.
  • El-Sayed, M. A. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC.
  • PubChem. (n.d.). 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
  • ResearchGate. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
  • U.S. Environmental Protection Agency. (n.d.). 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine Properties. CompTox Chemicals Dashboard.
  • U.S. Environmental Protection Agency. (n.d.). 2-methyl-4,6-diphenyl-1,3,5-triazine Properties. CompTox Chemicals Dashboard.
  • RSC Publishing. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.
  • da Silva, A. D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

Sources

Exploratory

Technical Guide: 1H and 13C NMR Spectroscopy of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

This guide details the structural characterization of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine , a critical intermediate in the synthesis of high-performance materials and pharmacological agents. The analysis is gro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine , a critical intermediate in the synthesis of high-performance materials and pharmacological agents. The analysis is grounded in comparative structural elucidation, leveraging data from homologous 1,3,5-triazine derivatives to provide authoritative spectral assignments.

Executive Summary & Compound Profile

The target compound, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (CAS: 3541-37-5), represents a specific class of


-symmetric heteroaromatics. Unlike the widely documented melamine (2,4,6-triamino) or cyanuric chloride (2,4,6-trichloro) derivatives, this molecule possesses a "push-pull" electronic structure:
  • Electron Withdrawal: Two electron-deficient 1,3,5-triazine ring nitrogens and two 4-chlorophenyl substituents.

  • Electron Donation: A single amino (

    
    ) group providing mesomeric (
    
    
    
    ) donation into the triazine core.

This unique electronic balance dictates its solubility profile and NMR chemical shifts, distinguishing it from the tris-aryl (more deshielded) and bis-amino (more shielded) analogs.

Structural Parameters
ParameterDescription
Molecular Formula

Molecular Weight 317.17 g/mol
Symmetry Point Group

(Effective in solution due to rapid rotation of phenyl rings)
Solubility Low in

; Moderate to High in DMSO-

and TFA-

.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended. The low solubility of diaryl-triazines in non-polar solvents necessitates the use of polar aprotic solvents.

Sample Preparation Workflow

SamplePrep Solvent Select Solvent (DMSO-d6 recommended) Weighing Weigh Sample (10-15 mg) Solvent->Weighing 0.6 mL Dissolution Dissolution (Sonication @ 40°C) Weighing->Dissolution Filtering Filtration (Glass Wool) Dissolution->Filtering Remove particulates Acquisition NMR Acquisition (400/500 MHz) Filtering->Acquisition

Figure 1: Optimized sample preparation workflow for sparingly soluble triazine derivatives.

Critical Note on Solvent Effects:

  • DMSO-

    
    :  The preferred solvent. It disrupts intermolecular H-bonding between triazine rings, sharpening the signals.
    
  • TFA-

    
    :  Use only if aggregation causes severe line broadening. Note that TFA will protonate the ring nitrogens/amine, causing a significant downfield shift (~1-2 ppm) and collapsing the amine signal.
    

1H NMR Spectral Analysis

Instrument: 400 MHz or higher recommended Solvent: DMSO-


Reference:  TMS (

0.00 ppm) or Residual DMSO (

2.50 ppm)

The 1H NMR spectrum is characterized by a high degree of symmetry. The two 4-chlorophenyl rings are chemically equivalent, simplifying the aromatic region into a distinct AA'XX' (or pseudo-AA'BB') pattern.

Spectral Assignments[1][2][3][4][5]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.45 – 8.55 Doublet (

Hz)
4HH-2', 6' (Phenyl)Ortho to Triazine. These protons are strongly deshielded by the anisotropic effect of the triazine ring and the electron-withdrawing nature of the heterocyclic nitrogens.
7.60 – 7.70 Doublet (

Hz)
4HH-3', 5' (Phenyl)Ortho to Chlorine. Shielded relative to H-2'/6' but deshielded relative to benzene due to the Cl substituent's inductive effect.
7.60 – 7.90 Broad Singlet2H

(Amine)
Exocyclic Amine. The chemical shift is variable depending on concentration and water content. In DMSO, it typically appears as a broad singlet due to quadrupole broadening from the adjacent Nitrogen and exchange processes.
Mechanistic Insight: The "Push-Pull" Shift

Comparing this target to its analogs reveals the electronic influence of the amine:

  • Tris(4-chlorophenyl)-triazine: Ortho-protons appear at ~8.7 ppm .

  • Target (Bis-aryl, Mono-amine): Ortho-protons shift upfield to ~8.5 ppm .

  • Reasoning: The amino group donates electron density (

    
    ) into the triazine ring, slightly reducing the electron deficiency of the ring carbons and consequently reducing the deshielding effect on the attached phenyl rings.
    

13C NMR Spectral Analysis

Instrument: 100 MHz (nominal) Solvent: DMSO-


Reference:  DMSO Septet (

39.5 ppm)

The 13C spectrum confirms the


 symmetry, showing only 6 unique carbon signals  despite the molecule containing 15 carbons.
Spectral Assignments[1][2][3][4][5]
Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Logic
169.5 – 170.5 Quaternary (

)
C-4, C-6 (Triazine)Equivalent carbons bonded to the phenyl rings. Deshielded by two adjacent ring nitrogens.
167.0 – 168.0 Quaternary (

)
C-2 (Triazine)Carbon bonded to the

group. Upfield of C-4/6 due to the mesomeric donation of the amine lone pair.
136.5 – 137.5 Quaternary (

)
C-4' (Phenyl)Attached to Chlorine.
134.5 – 135.5 Quaternary (

)
C-1' (Phenyl)Attached to the Triazine ring.
129.5 – 130.5 Methine (

)
C-2', 6' (Phenyl)Ortho to Triazine. Correlates with the doublet at ~8.5 ppm in HSQC.
128.0 – 129.0 Methine (

)
C-3', 5' (Phenyl)Ortho to Chlorine. Correlates with the doublet at ~7.6 ppm in HSQC.

Structural Elucidation Logic

The confirmation of the structure relies on the Integration Ratio and Symmetry Check .

Logic Pathway
  • Symmetry Verification: The observation of only two aromatic signals (two doublets) for two phenyl rings confirms that the rings are chemically equivalent. This rules out asymmetric substitution (e.g., 2-amino-4-(4-chlorophenyl)-6-(2-chlorophenyl)...).

  • Integration Check: The ratio of Phenyl Protons (8H total) to Amine Protons (2H) must be 4:1 .

    • If the ratio is 2:1, the product is likely the mono-aryl bis-amino derivative (6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine).

    • If the amine signal is missing, the product is the tris-aryl derivative.

  • Coupling Constants: The coupling constant (

    
     Hz) is characteristic of para-substitution on the phenyl ring.
    
Signaling Pathway Diagram (Structure-to-Spectrum)

Elucidation Structure Target Structure: 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine Symmetry C2v Symmetry Analysis Structure->Symmetry Protons Proton Environments Symmetry->Protons Carbons Carbon Environments Symmetry->Carbons H_Aryl Aromatic H (8H) AA'XX' System Protons->H_Aryl Equivalence H_Amine Amine H (2H) Broad Singlet Protons->H_Amine C_Triazine Triazine Core 2 Distinct Signals (2:1) Carbons->C_Triazine C_Phenyl Phenyl Rings 4 Distinct Signals Carbons->C_Phenyl

Figure 2: Logical flow from molecular symmetry to predicted spectral environments.

References

  • PubChem. (2025).[1] 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Related Derivative Data). National Library of Medicine. [Link]

  • Bakharev, V., et al. (2012).[2] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. (Provides comparative NMR shifts for amino-chlorotriazines). [Link]

  • Diakité, A. S., et al. (2024).[3][4][5] Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines. International Journal of Pharmaceutical Research and Allied Sciences. (Reference for 13C shifts of triazine cores). [Link]

Sources

Foundational

The s-Triazine Core: A Privileged Scaffold for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic scaffold that has garnered significant attention in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its symmetrical structure, synthetic versatility, and the ability to introduce three distinct substituents allow for precise modulation of its physicochemical and pharmacological properties.[1][4] This guide provides a technical overview of the diverse biological activities of s-triazine core compounds, focusing on their applications as anticancer, antimicrobial, and antiviral agents. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and evaluation, reflecting the expertise and practical insights required in modern drug discovery.

The s-Triazine Scaffold: A Foundation for Chemical Diversity

The s-triazine core is considered a "privileged structure" in pharmaceutical discovery due to its presence in numerous clinically relevant agents and its synthetic tractability.[1][5] The most common and cost-effective starting material for s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride (TCT).[1][4][6]

The key to its versatility lies in the differential reactivity of the three chlorine atoms, which can undergo sequential nucleophilic substitution. This process is temperature-dependent, a critical experimental parameter that allows for controlled, stepwise functionalization.[4][7]

  • First Substitution: Occurs at low temperatures (0–5 °C).

  • Second Substitution: Requires room temperature.

  • Third Substitution: Necessitates heating or reflux temperatures (above 80°C).[4][7][8]

This tiered reactivity enables the precise and predictable introduction of a wide array of nucleophiles (amines, alcohols, thiols), facilitating the rapid generation of vast chemical libraries for biological screening.[1][4]

G start 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) mono 2-R1-4,6-dichloro-1,3,5-triazine (Mono-substituted) start->mono  Nucleophile 1 (R1-H)  0-5 °C di 2-R1-4-R2-6-chloro-1,3,5-triazine (Di-substituted) mono->di  Nucleophile 2 (R2-H)  Room Temperature tri 2-R1-4-R2-6-R3-1,3,5-triazine (Tri-substituted) di->tri  Nucleophile 3 (R3-H)  >80 °C (Reflux)

Caption: Sequential nucleophilic substitution workflow for s-triazine synthesis.

Anticancer Activity: Targeting Key Oncogenic Pathways

The s-triazine scaffold is a cornerstone in the development of modern anticancer therapeutics, with derivatives demonstrating potent activity against a wide range of malignancies.[1][9][10][11] Several FDA-approved drugs, such as Altretamine (for ovarian cancer), and investigational drugs like Gedatolisib, feature this core, validating its clinical potential.[9][10] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival pathways.[2][12]

Inhibition of Protein Kinases

Kinase inhibition is a major mechanism for s-triazine anticancer agents. The planar triazine ring serves as an effective scaffold to position substituents that interact with the ATP-binding pocket of various kinases.

  • EGFR, PI3K/mTOR, and CDKs: Tri-substituted s-triazines are particularly effective inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), the mammalian Target of Rapamycin (mTOR), and Cyclin-Dependent Kinases (CDKs).[1][11] The introduction of moieties like morpholine, piperazine, and substituted anilines can significantly enhance inhibitory potency.[11][13] For instance, Gedatolisib is a potent dual inhibitor of PI3K and mTOR.[9]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Gedatolisib s-Triazine Inhibitors (e.g., Gedatolisib) Gedatolisib->PI3K Inhibits Gedatolisib->mTOR Inhibits EGFR_Inhibitor s-Triazine Inhibitors EGFR_Inhibitor->RTK Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by s-triazine derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is crucial for nucleotide synthesis, and its inhibition disrupts DNA replication in rapidly dividing cancer cells. Hybrid molecules combining the s-triazine core with chalcone have yielded potent DHFR inhibitors with strong cytotoxic effects against colorectal and breast cancer cell lines.[2]

Structure-Activity Relationship (SAR) Insights
  • Substitution Pattern: Tri-substituted s-triazines generally exhibit greater anticancer potency compared to their di-substituted counterparts.[14]

  • Key Moieties: The inclusion of six-membered nitrogen-containing heterocycles like morpholine and piperidine is frequently associated with enhanced antitumor activity.[10]

  • Hybridization: Combining the s-triazine scaffold with other bioactive moieties, such as pyrazole, quinazoline, or benzimidazole, often results in synergistic effects and enhanced potency.[1][2][9][15]

Table 1: Selected s-Triazine Derivatives and their Anticancer Activity
Compound ClassTarget(s)Example Cancer Cell LineReported IC₅₀Reference
Pyrazolyl-s-triazinesEGFR, PI3K/Akt/mTORMCF-7 (Breast)2.29 - 5.53 µM[1]
Quinazoline-s-triazineEGFR-36.8 nM[9][11]
Dimorpholino-s-triazinePI3K/mTOR--[9]
Amino-s-triazineVEGF-R2-Potent Inhibition[1]
Chalcone-s-triazineDHFR, TrxRHCT116 (Colorectal)0.026 µM[2]
Phenylamino-s-triazineMultiple KinasesMCF-7 (Breast)6.19 µM[13]

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[7][16] The s-triazine scaffold provides a versatile platform for creating compounds with significant antibacterial and antifungal properties.[3][7][17][18]

Antifungal Activity

s-Triazine derivatives have demonstrated potent efficacy against a range of pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species.[17][19]

  • Mechanisms: While some derivatives target fungal-specific pathways, others modulate virulence factors.[17][20] For example, one derivative was found to modulate the cell wall of C. albicans by reducing mannan thickness.[20]

  • SAR Insights: The hybridization of s-triazine with moieties like quinoline, coumarin, or sulfonamides has yielded compounds with significant antifungal activity.[17] For instance, a series of 4-aminoquinoline-s-triazine derivatives were highly potent against C. albicans with MIC values of 8 μg/mL.[17]

Antibacterial Activity

Derivatives of s-triazine are active against both Gram-positive and Gram-negative bacteria.[6][7]

  • SAR Insights: The combination of different pharmacophores, such as thiourea, with the s-triazine core can lead to compounds with enhanced antibacterial activity.[7] Structure-activity studies have shown that the nature of the substituents on the triazine ring is critical for determining the spectrum and potency of antibacterial action.[7][18]

Table 2: Selected s-Triazine Derivatives and their Antimicrobial Activity
Compound ClassTarget OrganismActivity TypeReported MICReference
s-Triazine-SulfonamideCandida albicansAntifungal-[17][19]
4-Aminoquinoline-s-triazineCandida albicansAntifungal8 µg/mL[17]
Trisubstituted-s-triazineCandida albicansAntifungal3.125 µg/mL[17]
s-Triazine-ThioureaGram-positive bacteriaAntibacterialGood Activity[7]
Purine-s-triazine hybridBacterial & Fungal StrainsBroad-SpectrumExcellent Activity[21]

Antiviral Activity

The s-triazine core has also been explored for antiviral applications, including activity against Human Immunodeficiency Virus (HIV) and various DNA viruses.[14][22][23]

  • Anti-HIV Activity: Certain triazine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds exhibiting excellent activity against HIV-1 strains in the submicromolar range.[14]

  • Broad-Spectrum Antiviral Activity: Triazine analogues of Cidofovir have demonstrated strong activity against a broad spectrum of DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[22]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in checks and rationale to ensure reproducibility and accuracy.

Protocol: Synthesis of a Tri-substituted s-Triazine Library

This protocol describes the sequential substitution of cyanuric chloride. The causality for the temperature control is to manage the decreasing reactivity of the ring after each substitution, ensuring high yields of the desired product at each step.

  • Mono-substitution (Step 1):

    • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., THF, acetone) and cool the mixture to 0-5 °C in an ice bath. This low temperature is critical to prevent di-substitution.

    • Add the first nucleophile (1.0 eq) dropwise, along with a base (e.g., NaHCO₃, DIPEA) to neutralize the HCl byproduct.

    • Stir for 2-4 hours at 0-5 °C. Monitor reaction progress via TLC. The appearance of a single new spot and consumption of cyanuric chloride validates the completion of this step.

  • Di-substitution (Step 2):

    • To the crude reaction mixture from Step 1, allow the temperature to rise to room temperature (~25 °C).

    • Add the second nucleophile (1.0-1.1 eq). The increased thermal energy is required to overcome the higher activation barrier for the second substitution.

    • Stir for 12-24 hours. Monitor via TLC. The disappearance of the mono-substituted product validates reaction completion.

  • Tri-substitution (Step 3):

    • To the crude reaction mixture from Step 2, add the third nucleophile (1.2-1.5 eq).

    • Heat the reaction to reflux (e.g., 60-100 °C, solvent-dependent). This significant energy input is necessary to displace the final, least reactive chlorine atom.

    • Stir for 12-48 hours, monitoring via TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction, filter any salts, and remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to yield the pure tri-substituted s-triazine. Characterize using ¹H NMR, ¹³C NMR, and MS to validate the final structure.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This workflow evaluates the cytotoxicity of synthesized compounds against a cancer cell line.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed 1. Seed Cancer Cells in 96-well plate incubate1 2. Incubate (24h, 37°C, 5% CO2) Allows cells to adhere seed->incubate1 treat 3. Treat with s-Triazine Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72h) Exposure period treat->incubate2 mtt 5. Add MTT Reagent (Metabolized by viable cells) incubate2->mtt incubate3 6. Incubate (2-4h) Forms formazan crystals mtt->incubate3 solubilize 7. Solubilize Crystals (DMSO) Releases colored product incubate3->solubilize read 8. Read Absorbance (570 nm) Quantifies cell viability solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Plate a cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the s-triazine compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. This step is a self-validating check for metabolic activity.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The s-triazine core is a robust and versatile scaffold that continues to yield compounds with a remarkable breadth of biological activities.[1][5][14] Its synthetic accessibility allows for extensive structural modification, enabling the fine-tuning of activity against various therapeutic targets.[1] Future research will likely focus on the development of multi-target agents, particularly in oncology, where s-triazine hybrids can simultaneously inhibit multiple nodes in oncogenic signaling pathways.[1][5] Furthermore, the application of computational chemistry and machine learning will accelerate the rational design of new s-triazine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, solidifying the role of this privileged core in the future of drug discovery.

References

  • Exploring s-triazine derivatives as anticancer agents. (2026). Vertex AI Search.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025). Vertex AI Search.
  • A REVIEW ON S-TRIAZINE DERIVATIVES & ITS BIOLOGICAL ACTIVITIES. (2023). Vertex AI Search.
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega.
  • The Antitumor Activity of s-Triazine Deriv
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • Antitumor Activity of s-Triazine Derivatives: A System
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
  • Exploring s-triazine derivatives as anticancer agents. (2026). Scilit.
  • Full article: Synthesis and antimicrobial studies of s-triazine based heterocycles. (2009). Taylor & Francis Online.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2025). Vertex AI Search.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). PubMed.
  • Synthesis, spectral characterization and antimicrobial studies of novel s-triazine deriv
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). Vertex AI Search.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). Vertex AI Search.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022).
  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica.
  • Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir)
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing.
  • Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents. (n.d.). Scholars Research Library.
  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents. (n.d.). PMC - NIH.

Sources

Exploratory

A Comprehensive Technical Guide to 1,3,5-Triazine Derivatives: Synthesis, Mechanisms, and Applications

This in-depth technical guide provides a comprehensive overview of 1,3,5-triazine derivatives, from their fundamental synthesis and reaction mechanisms to their diverse applications in medicinal chemistry, materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 1,3,5-triazine derivatives, from their fundamental synthesis and reaction mechanisms to their diverse applications in medicinal chemistry, materials science, and agriculture. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of heterocyclic compounds.

The 1,3,5-Triazine Core: A Privileged Scaffold

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This unique structure imparts a significant electron deficiency to the carbon atoms, making them highly susceptible to nucleophilic attack. This inherent reactivity, coupled with the ability to sequentially introduce up to three different substituents with a high degree of control, makes the 1,3,5-triazine a versatile and privileged scaffold in chemical synthesis.[1] Its derivatives have found widespread applications, from life-saving drugs to high-performance materials and essential agricultural products.

Synthesis of 1,3,5-Triazine Derivatives: A Controlled Approach

The synthesis of functionalized 1,3,5-triazine derivatives predominantly relies on the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from the readily available and cost-effective starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2]

The Cornerstone: Cyanuric Chloride and its Stepwise Reactivity

The three chlorine atoms on cyanuric chloride exhibit different reactivities based on the reaction temperature. This differential reactivity is the key to the controlled, stepwise synthesis of mono-, di-, and tri-substituted triazines. The substitution of the first chlorine atom is typically carried out at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures.[2] This temperature-dependent reactivity allows for the precise and selective introduction of various nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The substitution reaction on the triazine ring proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[1]

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[1]

The nature of the nucleophile, its basicity, steric factors, and the substituents already present on the triazine ring all influence the reaction rate and outcome.[3] Computational and experimental studies have established a preferential order for the sequential substitution of different nucleophiles, with alcohols generally reacting before thiols, and thiols before amines.[4]

Mechanism of Nucleophilic Aromatic Substitution on Cyanuric Chloride.
Key Synthetic Protocols

This protocol outlines the general procedure for the sequential substitution of cyanuric chloride with three different nucleophiles.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride in a suitable solvent (e.g., anhydrous THF, acetone).[2][5]

  • Cool the solution to 0 °C under an inert atmosphere (e.g., argon).[5]

  • Add one equivalent of the first nucleophile dropwise, often in the presence of a base (e.g., N,N-diisopropylethylamine (DIPEA)) to neutralize the HCl formed.[2]

  • Stir the reaction at 0 °C for a specified time (typically 1-2 hours) until the reaction is complete (monitored by TLC).

Step 2: Disubstitution

  • To the solution from Step 1, add one equivalent of the second nucleophile.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours) until completion.[5]

Step 3: Trisubstitution

  • Add one equivalent of the third nucleophile to the reaction mixture.

  • Heat the reaction to reflux and maintain for several hours (typically 6-24 hours) until the starting material is consumed.

  • After completion, the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Melamine (2,4,6-triamino-1,3,5-triazine) is a commercially significant triazine derivative. The industrial synthesis involves the pyrolysis of urea.[6]

The overall reaction is: 6 (NH2)2CO → C3H6N6 + 6 NH3 + 3 CO2[6]

This process is typically carried out at high temperatures (above 350 °C) and pressures in the presence of a catalyst.[7] The reaction proceeds through the formation of cyanic acid, which then trimerizes to cyanuric acid. The cyanuric acid subsequently reacts with ammonia, also generated from the decomposition of urea, to form melamine.[6]

Applications in Medicinal Chemistry and Drug Development

The 1,3,5-triazine scaffold is a prominent feature in a multitude of biologically active compounds, leading to the development of several FDA-approved drugs.[8][9]

Anticancer Agents

1,3,5-triazine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Many 1,3,5-triazine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Overexpression of EGFR is a hallmark of many cancers. Several 1,3,5-triazine-based compounds have been developed as EGFR inhibitors, demonstrating potent anticancer activity.[10][11][12] These compounds typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling.

  • PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Morpholine-substituted 1,3,5-triazines have been identified as potent inhibitors of the PI3K/mTOR signaling pathway.[13][14]

Kinase_Inhibition GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibition Triazine->PI3K Inhibition

Simplified signaling pathway showing inhibition by 1,3,5-triazine derivatives.
  • Altretamine (Hexalen): Approved in 1990 for the palliative treatment of persistent or recurrent ovarian cancer.[8]

  • Enasidenib (Idhifa): An inhibitor of isocitrate dehydrogenase 2 (IDH2), approved for the treatment of relapsed or refractory acute myeloid leukemia with IDH2 mutations.[8][15]

Structure-Activity Relationship (SAR) of Anticancer 1,3,5-Triazines

The biological activity of 1,3,5-triazine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes some key SAR findings for their anticancer activity.

Base StructureR1R2R3TargetIC50 (µM)Cell LineReference
2,4,6-trisubstituted-1,3,5-triazine4-((4-fluorophenyl)piperazin-1-yl)morpholinobenzyl-4-piperazine-1-carboxylatePI3K/mTOR9.61A549 (Lung)[13]
2,4,6-trisubstituted-1,3,5-triazinethiomorpholinomorpholinobenzyl-4-piperazine-1-carboxylatePI3K/mTOR12.88MCF-7 (Breast)[13]
2,4,6-trisubstituted-1,3,5-triazine2-chlorophenylaminomorpholino2-phenylethylamino->100SW480 (Colon)[2]
2,4,6-trisubstituted-1,3,5-triazine2-chlorophenylaminomorpholino3-phenylpropylamino-5.85SW620 (Colon)[2]
4,6-disubstituted-1,3,5-triazin-2-aminephenylaminoamino-Topoisomerase IIa229-[8]
4,6-disubstituted-1,3,5-triazin-2-aminephenylaminoamino-Cytotoxicity129.0MCF-7 (Breast)[8]

Herbicidal Applications of 1,3,5-Triazines

1,3,5-triazine derivatives, particularly atrazine and simazine, have been widely used as herbicides for decades.[16] They are effective at controlling broadleaf weeds and grasses in various crops.[17]

Mechanism of Herbicidal Action

Triazine herbicides act by inhibiting photosynthesis in susceptible plants.[18][19] They specifically target the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[20] By binding to the D1 protein, they block the flow of electrons, which halts the production of ATP and NADPH, the energy carriers essential for carbon fixation. This ultimately leads to the death of the plant.[19]

Photosynthesis_Inhibition Light Light Energy PSII Photosystem II (D1 protein) Light->PSII ETC Electron Transport Chain PSII->ETC Energy ATP & NADPH (Energy for Plant) ETC->Energy Triazine Triazine Herbicide Triazine->PSII Blocks Electron Flow

Mechanism of action of triazine herbicides in inhibiting photosynthesis.
Synthesis of Atrazine

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine) is synthesized from cyanuric chloride in a two-step process.

Step 1:

  • A solution of cyanuric chloride in a suitable solvent (e.g., acetone) is reacted with a less than stoichiometric amount of isopropylamine at a controlled temperature (e.g., 10 °C).[21]

  • A base, such as sodium hydroxide, is added to neutralize the liberated HCl.[21]

Step 2:

  • The intermediate from Step 1 is then reacted with ethylamine at a slightly higher temperature (e.g., 35 °C), again in the presence of a base.[21]

  • The crude atrazine product is then isolated.

Applications in Materials Science

The rigid, planar structure and electron-deficient nature of the 1,3,5-triazine ring make it an excellent building block for advanced materials with unique electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs)

1,3,5-triazine derivatives are widely used as electron-transporting and host materials in OLEDs.[22][23] Their high thermal stability and ability to be functionalized with various aromatic groups allow for the tuning of their electronic properties, leading to improved device efficiency, brightness, and lifetime.[24][25] Star-shaped 1,3,5-triazine derivatives have shown particular promise as host materials for phosphorescent OLEDs.[22] Some triazine-based donor-acceptor molecules exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs.[26]

Characterization of 1,3,5-Triazine Derivatives

The structural elucidation and purity assessment of synthesized 1,3,5-triazine derivatives are crucial. A combination of spectroscopic techniques is typically employed for their characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compounds by providing information about the chemical environment of the protons and carbon atoms.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their elemental composition.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Elemental Analysis: Provides the percentage composition of elements in the compound, which is used to confirm the empirical formula.[10]

Future Perspectives

The versatility of the 1,3,5-triazine scaffold continues to drive innovation in various scientific fields. In medicinal chemistry, the focus remains on designing more selective and potent inhibitors of key biological targets for the treatment of cancer and other diseases. The exploration of novel substitution patterns and the hybridization of the triazine core with other pharmacophores are promising strategies.[27] In materials science, the development of new 1,3,5-triazine-based materials with enhanced photophysical properties will likely lead to more efficient and durable electronic devices. The ongoing research into the environmental fate and remediation of triazine herbicides is also a critical area of investigation.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlined One-Pot Synthesis of 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines

Executive Summary The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous PI3K inhibitors, adenosine receptor antagonists, and antimalarials. Specifically, 6-aryl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous PI3K inhibitors, adenosine receptor antagonists, and antimalarials. Specifically, 6-aryl-4-cycloamino-1,3,5-triazine-2-amines represent a critical pharmacophore where the 4-position cycloamino group (e.g., morpholine, piperidine) modulates solubility and pharmacokinetic profile, while the 6-aryl moiety drives potency via


-

stacking interactions.

Traditional synthesis relies on the stepwise nucleophilic substitution of cyanuric chloride—a process plagued by harsh conditions, poor regioselectivity, and moisture sensitivity. This Application Note details a robust, self-validating one-pot protocol utilizing a microwave-assisted three-component reaction (3-CR). This method couples cyanoguanidine, aromatic aldehydes, and cyclic amines to generate high-purity triazines with superior atom economy and minimal purification requirements.[1]

Scientific Principles & Mechanism

The "In-Situ" Biguanide Advantage

The core innovation of this protocol is the circumvention of isolated biguanide intermediates. In traditional routes, biguanides (like metformin analogues) are pre-synthesized and purified before reacting with esters. This protocol telescopes these steps.

Mechanistic Pathway:

  • Biguanide Formation: Acid-catalyzed nucleophilic addition of the cyclic secondary amine to the nitrile group of cyanoguanidine forms an in-situ N,N-dialkylbiguanide.

  • Cyclocondensation: The internal nucleophilic nitrogens of the biguanide attack the carbonyl carbon of the aromatic aldehyde, closing the ring to form a dihydrotriazine intermediate.

  • Dehydrogenative Aromatization: Under basic conditions and thermal stress (microwave), the dihydrotriazine undergoes rapid oxidation (loss of

    
    ) to establish the aromatic 1,3,5-triazine core.
    
Reaction Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the critical transition from the unstable dihydro-intermediate to the aromatic product.

ReactionPathway Start Reagents: Cyanoguanidine + Cyclic Amine + Ar-CHO Inter1 Intermediate A: N,N-Dialkylbiguanide (In-situ) Start->Inter1 HCl (cat) Microwave 100°C Inter2 Intermediate B: Dihydrotriazine (Unstable) Inter1->Inter2 Cyclocondensation (- H2O) Product Product: 6-Aryl-4-cycloamino- 1,3,5-triazine-2-amine Inter2->Product NaOH / O2 Aromatization

Figure 1: Mechanistic pathway of the three-component synthesis. Note the critical aromatization step triggered by base.

Experimental Protocol

Materials & Equipment
  • Reagents: Cyanoguanidine (Dicyandiamide, 99%), Cyclic Amine (e.g., Morpholine, Piperidine), Aromatic Aldehyde (e.g., Benzaldehyde), HCl (37%), NaOH (pellets).

  • Solvent: Ethanol (EtOH) or 2-Propanol.

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C and 15 bar pressure. Note: Conventional heating can be used but requires 12-24h reflux times compared to 20-40 min in microwave.

Step-by-Step Methodology (Microwave-Assisted)

This protocol is normalized for a 2.0 mmol scale.

Step 1: Acid-Catalyzed Condensation (The "Biguanide" Phase)

  • In a 10 mL microwave vial, combine Cyanoguanidine (168 mg, 2.0 mmol), Cyclic Amine (2.0 mmol), and Aromatic Aldehyde (2.0 mmol).

  • Add Ethanol (2.0 mL) and concentrated HCl (1 drop / ~20 µL).

  • Seal the vial and irradiate at 100°C (Hold time: 10 min, Power: Dynamic).

    • Checkpoint: The solution usually turns clear or slightly yellow as the biguanide forms and begins to condense with the aldehyde.

Step 2: Base-Mediated Aromatization [2]

  • De-cap the vial (caution: residual pressure) and add aqueous NaOH (2.0 mmol, dissolved in min. water) or solid NaOH pellets directly if solubility permits.

  • Reseal and irradiate at 120°C - 150°C (Hold time: 10-15 min).

    • Mechanism Check: The base facilitates the removal of protons from the dihydrotriazine, driving the system toward the stable aromatic triazine.

Step 3: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • Pour the contents into ice-cold water (20 mL).

  • Precipitation: The product is typically hydrophobic and will precipitate as a white/off-white solid.

  • Filter the solid and wash with cold water (

    
     mL) to remove unreacted cyanoguanidine and base.
    
  • Recrystallization: If necessary, recrystallize from EtOH/Water (9:1) or Acetone.[3]

Data Summary: Yield Comparison

The following table summarizes expected yields based on electronic effects of the aryl aldehyde (based on Dolzhenko et al. protocols).

Aryl Aldehyde Substituent (R)Cyclic Amine (R')Yield (%)Reaction Time (MW)
Phenyl (Unsubstituted)Morpholine78%20 min
4-Cl-Phenyl (Electron Poor)Morpholine82%20 min
4-OMe-Phenyl (Electron Rich)Piperidine65%25 min
4-NO2-PhenylPyrrolidine85%15 min

Critical Control Points & Troubleshooting

To ensure reproducibility (Trustworthiness), observe the following "Self-Validating" parameters:

The "Dihydro" Trap
  • Symptom: Product melts 20-30°C lower than expected and shows aliphatic signals in NMR around 5.0-6.0 ppm.

  • Cause: Incomplete aromatization. The intermediate dihydrotriazine is stable enough to isolate but is not the target.

  • Fix: Increase the Step 2 temperature to 150°C or extend the oxidation time. Ensure the reaction mixture is basic (pH > 10).

Regioselectivity Verification
  • Validation: Unlike Cyanuric Chloride substitutions, which can yield mixtures of isomers (2,4 vs 2,6 substitution), this 3-CR is regiospecific .

  • Evidence: The cyclic amine must originate from the biguanide formation. The final structure is guaranteed to be 4-cycloamino-6-aryl-2-amino.

  • QC Check:

    
     NMR should show a broad singlet (2H) for the 
    
    
    
    group (typically 6.5 - 7.5 ppm) and distinct multiplets for the cycloamino ring.
Decision Matrix: Method Selection

Use the following logic to determine if this protocol fits your specific substrate.

DecisionTree Start Start: Target Molecule Analysis Q1 Is the Cyclic Amine sterically hindered? Start->Q1 MethodA USE PROTOCOL ABOVE (Microwave 3-CR) Q1->MethodA No (e.g., Morpholine) MethodB USE ALTERNATIVE: Pre-formed Biguanide + Ester (Ref 2) Q1->MethodB Yes (e.g., 2,6-dimethylmorpholine) Optimization Increase Temp to 160°C Switch to DMSO MethodA->Optimization Low Yield?

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Dolzhenko, A. V., et al. (2024).[4] 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances.

  • Shahari, M. S., et al. (2021).[4] A new one-pot three-component synthesis of 4-Aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. Synthesis (Thieme).

  • Menicagli, R., et al. (2004). Microwave-assisted clean synthesis of 6-aryl-2,4-diamino-1,3,5-triazines. Tetrahedron Letters.

  • Srivastava, S., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives. Molecules.

Sources

Application

Application Note: High-Purity Isolation of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

Abstract & Introduction The compound 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine represents a privileged scaffold in medicinal chemistry, often utilized as an intermediate for antimalarial agents (dihydrofolate reducta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The compound 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine represents a privileged scaffold in medicinal chemistry, often utilized as an intermediate for antimalarial agents (dihydrofolate reductase inhibitors) and adenosine receptor antagonists.

Purification of this molecule presents a distinct challenge due to its physicochemical duality:

  • High Lipophilicity: The two 4-chlorophenyl rings drive the LogP > 4.0, causing poor aqueous solubility and strong retention on reverse-phase media.

  • Weak Basicity: The amino-triazine core (

    
    ) is prone to peak tailing on silica due to interaction with acidic silanols.
    

This Application Note provides a validated workflow for isolating this target with >99.5% purity. We transition from a rapid Flash Chromatography method for bulk cleanup to a high-resolution Preparative HPLC protocol for pharmaceutical-grade isolation.

Physicochemical Profile & Solubility Strategy[1][2][3]

Before attempting chromatography, the solubility profile must be mapped to prevent column precipitation.

SolventSolubility (mg/mL)Application
Water < 0.01Anti-solvent (Precipitation)
Methanol 2 - 5Mobile Phase (Weak)
Acetonitrile 5 - 10Mobile Phase (Strong)
DCM 20 - 30Flash Injection / Normal Phase
DMSO > 100Prep-HPLC Injection
THF > 50Alternate Injection Solvent

Critical Insight: For Preparative HPLC, do not inject the sample dissolved in pure Acetonitrile or Methanol if the concentration is high. The sample will likely precipitate upon contact with the aqueous mobile phase. Use DMSO or a DMSO:MeOH (1:1) mixture.

Impurity Profiling (The Separation Challenge)

Understanding the synthesis origin (typically the reaction of 4-chlorobenzonitrile with dicyandiamide or Grignard addition to cyanuric chloride) reveals the likely impurities.

Graphviz Diagram: Impurity Hydrophobicity Ranking

The following diagram illustrates the elution order based on hydrophobicity (Reverse Phase C18), which is the inverse of the polarity.

G Start Crude Mixture Imp1 Impurity A: Mono-aryl triazines (Hydrolysis byproducts) Start->Imp1 Elutes 1st (Most Polar) Imp2 Impurity B: 4-Chlorobenzonitrile (Starting Material) Imp1->Imp2 Elutes 2nd Target TARGET: 4,6-Bis(4-chlorophenyl) -1,3,5-triazin-2-amine Imp2->Target Elutes 3rd Imp3 Impurity C: Tris(4-chlorophenyl)triazine (Over-reaction) Target->Imp3 Elutes 4th (Most Lipophilic)

Caption: Elution order on C18 Reverse Phase. The target elutes after starting nitriles but before the highly lipophilic tris-substituted byproduct.

Protocol 1: Analytical QC Method (System Suitability)

Establish this baseline method to monitor purity before and after scale-up.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

    • Why TFA? The acid suppresses the ionization of the residual silanols on the column and protonates the triazine amine, sharpening the peak shape.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

  • Gradient:

Time (min)% B (ACN)Event
0.040Equilibration
8.095Linear Gradient
10.095Wash (Remove Tris-impurities)
10.140Re-equilibration

Acceptance Criteria: The Target peak should elute between 5.5 – 6.5 minutes with a Tailing Factor (


) < 1.3.

Protocol 2: Flash Chromatography (Bulk Cleanup)

If the crude purity is < 80%, use Flash Chromatography to remove the bulk of the "Tris" impurity and starting nitrile before moving to expensive Prep-HPLC columns.

  • Stationary Phase: Spherical Silica (40–60 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

    • Note: Standard Hexane/Ethyl Acetate systems often fail to solubilize this compound effectively, leading to streaking.

  • Modifier: 1% Triethylamine (TEA) or Ammonium Hydroxide in the MeOH bottle.

    • Mechanism:[1][2] The base neutralizes silica acidity, preventing the amine "sticking" effect.

Step-by-Step:

  • Loading: Dry load on Celite is recommended due to solubility issues. Dissolve crude in DCM/THF, mix with Celite, and evaporate to dryness.

  • Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: 0% to 5% MeOH (Target elutes).

    • 20–25 min: 5% to 10% MeOH (Flushes polar byproducts).

Protocol 3: Preparative HPLC (High Purity Isolation)

This is the definitive method for achieving >99.5% purity for biological assays.

System Configuration
  • Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 15 – 20 mL/min.

  • Wavelength: 254 nm.

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (FA).

    • Why FA instead of TFA? Formic acid is volatile and easier to remove during lyophilization. TFA can form salts with the amine that are sticky and hygroscopic.

  • Solvent B: Acetonitrile.[3][4][5]

Injection Strategy (The "At-Column Dilution" Trick)

Because the sample is dissolved in DMSO (strong solvent), injecting a large volume can cause the sample to precipitate instantly when it hits the water-rich mobile phase, clogging the column.

Technique: "Sandwich Injection" or At-Column Dilution.

  • Dissolve 100 mg sample in 1 mL DMSO.

  • Program the injector to draw: 200 µL Solvent A (Buffer) + 500 µL Sample + 200 µL Solvent A .

  • Alternatively, use a "Make-up Flow" pump to dilute the sample stream with water before it hits the column head.

Gradient Program
Time (min)% B (ACN)Rationale
0.050High starting organic to prevent precipitation
2.050Load sample onto head of column
12.090Shallow gradient for max resolution
14.095Wash lipophilic impurities
15.050Re-equilibrate
Graphviz Diagram: Purification Decision Matrix

DecisionMatrix Start Crude Sample (Purity Check) CheckPurity Purity > 85%? Start->CheckPurity Flash Flash Chromatography (DCM/MeOH + 1% TEA) CheckPurity->Flash No Prep Prep HPLC (C18, Water/ACN + FA) CheckPurity->Prep Yes Flash->Prep Enrichment Solubility Check Solubility: Precipitates in Water? Prep->Solubility DirectInj Direct Injection (in MeOH/ACN) Solubility->DirectInj No DMSOInj DMSO Injection (Sandwich Mode) Solubility->DMSOInj Yes (Likely) Final Lyophilization (Yields Formate Salt) DirectInj->Final DMSOInj->Final

Caption: Decision matrix for selecting the appropriate purification route based on crude purity and solubility limits.

Post-Purification Processing

  • Fraction Collection: Collect peaks based on UV threshold (slope detection).

  • Salt Exchange (Optional): The product will likely exist as a Formate salt after Prep HPLC.

    • To obtain free base: Dissolve the dried salt in EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and evaporate.
  • Drying: Lyophilize (freeze-dry) to remove water/ACN. Avoid rotary evaporation at high heat (>50°C) if the free base is unstable, though triazines are generally thermally robust.

Troubleshooting Guide

IssueProbable CauseSolution
Broad/Tailing Peaks Silanol interactionIncrease modifier (TFA/FA) concentration or switch to a "High pH" C18 column (e.g., Waters XBridge) and use

(pH 9.5).
Split Peaks Sample solvent mismatchReduce injection volume or switch sample solvent from 100% DMSO to 50:50 DMSO:Mobile Phase A.
High Backpressure Precipitation on columnSTOP immediately. Reverse flow at low rate (0.5 mL/min) with 100% ACN to dissolve the blockage.
Ghost Peaks CarryoverThe "Tris" impurity is very sticky. Run a "Sawtooth" gradient (5% -> 100% -> 5%) blank run between injections.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Mozhayova, S. et al. (2022).[1] "Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines." International Journal of Molecular Sciences, 23(21).

  • Thermo Fisher Scientific. (2012). "UHPLC Separation of Triazine Herbicides at Elevated Temperature." Application Note.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1515256, 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine." PubChem.

Sources

Method

Analytical Methods for 1,3,5-Triazine Compound Analysis

Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Introduction: The Triazine Analytical Challenge 1,3,5-Triazines represent a chemically diverse clas...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction: The Triazine Analytical Challenge

1,3,5-Triazines represent a chemically diverse class of compounds ranging from high-volume herbicides (Atrazine, Simazine) to critical pharmaceuticals (Lamotrigine, Altretamine) and industrial cross-linkers.

The Core Analytical Challenge: The s-triazine ring is electron-deficient and weakly basic. This creates specific challenges in method development:

  • Basicity: The pKa values typically range from 1.7 (Atrazine) to 5.7 (Lamotrigine). This necessitates careful pH control during extraction and chromatography to prevent peak tailing or poor retention.

  • Polarity: While herbicides are moderately non-polar (LogP ~2.5), their degradation products (e.g., desethyl-atrazine) and pharmaceutical derivatives can be highly polar, requiring orthogonal separation mechanisms like HILIC or specialized mixed-mode SPE.

  • Matrix Interference: In environmental and food samples, triazines co-extract with humic acids and pigments, requiring rigorous cleanup.

Strategic Method Selection

Do not default to a single technique. Select the workflow based on the analyte's physicochemical properties and the matrix complexity.

Decision Matrix: LC-MS/MS vs. GC-MS
FeatureLC-MS/MS (ESI+) GC-MS (EI)
Primary Indication Polar degradates, Pharmaceuticals, Thermolabile compounds.Non-polar parent herbicides (Atrazine, Prometryn).
Sensitivity Ultra-trace (ppt/ng L⁻¹).Trace (ppb/µg L⁻¹).
Sample Prep Compatible with aqueous extracts; dilute-and-shoot potential.Requires dry organic extracts; derivatization often unnecessary.
Limitations Matrix effects (ion suppression) in ESI.Thermal degradation of hydroxylated metabolites.

Sample Preparation Protocols

Protocol A: Solid Phase Extraction (SPE) for Environmental Water

Target: Trace herbicides in drinking/surface water.

Expert Insight: We utilize Polymeric Divinylbenzene-N-Vinylpyrrolidone (DVB-NVP) sorbents (e.g., Oasis HLB) over traditional C18. The NVP moiety increases retention of polar metabolites that often break through C18 silica beds.

Workflow Diagram:

SPE_Workflow Start Sample Pre-treatment Adjust pH to 7.0 Add Na2S2O3 (if chlorinated) Condition Conditioning 1. 5 mL MeOH 2. 5 mL Reagent Water Start->Condition Load Sample Loading Flow rate: 5-10 mL/min Vacuum: 10-15 inHg Condition->Load Wash Interference Wash 5 mL 5% MeOH in Water (Removes salts/organics) Load->Wash Dry Drying Step High vacuum for 10 mins CRITICAL for GC analysis Wash->Dry Elute Elution 2 x 3 mL MeOH (LC) or Ethyl Acetate (GC) Dry->Elute Conc Concentration N2 stream to dryness Reconstitute in Mobile Phase Elute->Conc

Caption: Optimized SPE workflow for triazine extraction using polymeric sorbents.

Protocol B: QuEChERS for Food & Soil Matrices

Target: Triazine residues in crops, soil, or high-organic matrices.

Mechanism: The Citrate-Buffered version is mandatory. Triazines are susceptible to hydrolysis at extreme pH. The citrate buffer maintains pH ~5.0-5.5, ensuring stability during the exothermic hydration of MgSO4.

  • Extraction: Weigh 10g sample + 10 mL Acetonitrile (ACN). Shake.

  • Salting Out: Add Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake vigorously 1 min. Centrifuge 3000xg.

  • d-SPE Cleanup: Transfer supernatant to d-SPE tube containing PSA (removes fatty acids/sugars) and GCB (Graphitized Carbon Black - removes pigments).

    • Caution: GCB can planar-absorb triazines. Limit GCB content or use specialized "low-retention" carbon if recovery drops <70%.

Instrumental Analysis: LC-MS/MS Methodology

This protocol is designed for the quantitation of Atrazine, Simazine, and Propazine using a Triple Quadrupole MS.

Chromatographic Conditions
  • Column: C18 with embedded polar group or Phenyl-Hexyl (100 x 2.1 mm, 1.9 µm).

    • Why? Phenyl-hexyl phases offer pi-pi interactions with the triazine ring, providing alternative selectivity to standard C18, useful for separating isomers.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for triazines as it often provides better solvation and peak shape for these nitrogen-rich heterocycles.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (ESI Positive Mode)

The protonated molecule [M+H]+ is the precursor.

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (V)
Atrazine 216.1174.1104.122 / 38
Simazine 202.1132.1124.120 / 28
Propazine 230.2188.1146.120 / 30
Lamotrigine 256.0211.0145.025 / 40

Pharmaceutical Application: Impurity Profiling of Lamotrigine

Context: Lamotrigine analysis requires separation from synthetic impurities (starting materials like 2,3-dichlorobenzoyl chloride) and degradation products.

HPLC-UV Protocol
  • Principle: High-pH stability. Lamotrigine (pKa 5.7) tails severely at neutral pH on standard silica.

  • Column: High-pH stable C18 (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Buffer: 0.05 M Triethylamine (TEA) adjusted to pH 7.5 with H3PO4.

    • Solvent: Acetonitrile.

    • Ratio: 65:35 (Isocratic).

  • Detection: UV at 270 nm (max absorption) or 305 nm (higher selectivity).

  • System Suitability: Tailing factor must be < 1.5. If > 1.5, increase TEA concentration or temperature (to 40°C).

Impurity Pathway Visualization:

Lamotrigine_Pathway Start 2,3-Dichlorobenzoyl cyanide Inter Intermediate Schiff Base Start->Inter Cyclization Lamo Lamotrigine (Target API) Inter->Lamo Deg N-Methyl Derivative (Impurity A) Lamo->Deg Methylation (Stress) Hyd Hydrolysis Product (Impurity B) Lamo->Hyd Acidic Hydrolysis

Caption: Synthetic and degradation pathways for Lamotrigine monitoring.

Validation & Quality Control

To ensure Trustworthiness of the data, every batch must include:

  • Internal Standard (IS): Use Atrazine-d5 or Simazine-d10. Add before extraction to correct for SPE recovery losses.

  • Solvent Blanks: Triazines are sticky. Monitor for carryover. If carryover > 1% of LOQ, implement a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

  • Linearity: R² > 0.995 over at least 3 orders of magnitude (e.g., 5 ng/L to 5000 ng/L).

References

  • US EPA. (2025). Method 536.0: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC-MS/MS. United States Environmental Protection Agency. Link

  • Thermo Fisher Scientific. (2025). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. Application Note 646. Link

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "
Application

Application Notes and Protocols for In-Vitro Evaluation of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

Introduction: The Scientific Context of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of therapeutic agents, particularly in oncology.[1][2][3][4] Symmetrical s-triazine derivatives have been a cornerstone in the rational design of targeted cancer therapies.[1] The strategic incorporation of substituents, such as the chlorophenyl groups found in 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, is a key strategy for enhancing biological activity. The electron-withdrawing nature of the chlorine atoms can increase the compound's lipophilicity, potentially enabling more effective interaction with hydrophobic pockets within target proteins like receptor tyrosine kinases.[1]

While extensive research has been conducted on various substituted triazine molecules, demonstrating activities such as kinase inhibition and cytotoxicity against cancer cell lines, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine represents a specific analog for which detailed public data is emerging.[1][5] Based on the known biological activities of structurally related compounds, this application note provides a comprehensive guide for the initial in-vitro characterization of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, focusing on its potential as an anti-proliferative agent and kinase inhibitor. The protocols provided herein are designed to be robust, self-validating, and serve as a foundational starting point for researchers in drug discovery and development.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining reproducible and reliable in-vitro data.

Key Compound Properties (Illustrative for related compounds):

PropertyValueSource
Molecular FormulaC₂₁H₁₃Cl₂N₃[6]
Molecular Weight378.26 g/mol [6]
AppearanceWhite solid (typical for this class)[1]
Melting Point196-198 °C (for a similar analog)[6]

Protocol 1: Stock Solution Preparation

  • Safety First: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chemical products should be treated as having unknown hazards.[6]

  • Solvent Selection: Due to the hydrophobic nature of the bis(4-chlorophenyl) moieties, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a precise amount of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine. For example, to prepare 1 mL of a 10 mM stock, weigh 0.378 mg.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Part 1: Assessment of Anti-proliferative Activity

A fundamental first step in characterizing a potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable colorimetric methods for this purpose.[7][8][9] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[8]

Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compound treatment Add compound dilutions to cells compound_prep->treatment Transfer to plate incubation Incubate for 48-72 hours treatment->incubation add_reagent Add MTS/MTT reagent incubation->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read_plate Read absorbance incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of a test compound.

Protocol 2: MTS Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for high-throughput screening.[7][8] The MTS assay is generally more convenient than the MTT assay as the formazan product is soluble, eliminating a solubilization step.[8]

Materials:

  • Selected cancer cell line(s) (e.g., HCT-116, MCF-7, A549)[2][3]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (10 mM stock in DMSO)

  • MTS reagent (containing PES)[8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete culture medium.[5][9]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the 10 mM DMSO stock. A typical starting concentration range might be 0.01 µM to 100 µM.

    • Important Control: Ensure the final DMSO concentration in all wells (including vehicle control wells) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

    • Incubate the plate for a desired exposure period (e.g., 48 or 72 hours).[5]

  • MTS Assay and Measurement:

    • Add 20 µL of the MTS solution to each well.[7][8]

    • Incubate the plate for 1 to 4 hours at 37°C.[7][8] The incubation time should be optimized for the specific cell line.

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance of each well at 490 nm using a microplate reader.[5][8]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[5]

Part 2: Mechanistic Investigation - In-Vitro Kinase Inhibition Assay

Many triazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[1][5] Therefore, a direct assessment of the compound's ability to inhibit kinase activity is a logical next step.

Conceptual Pathway: Kinase Inhibition

G cluster_components Reaction Components Kinase Kinase Enzyme Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate (Protein/Peptide) Substrate->Phosphorylated_Substrate ATP ATP (Phosphate Donor) ADP ADP ATP->ADP Hydrolysis Inhibitor 4,6-Bis(4-chlorophenyl)- 1,3,5-triazin-2-amine Inhibitor->Kinase Inhibition

Sources

Method

Application Note: Strategic Utilization of Triazine Derivatives in Medicinal Chemistry

[1][2][3][4] Introduction: The "Star-Shaped" Pharmacophore In modern drug discovery, the 1,3,5-triazine (s-triazine) scaffold is not merely a structural linker; it is a privileged "star-shaped" vector allowing the precis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction: The "Star-Shaped" Pharmacophore

In modern drug discovery, the 1,3,5-triazine (s-triazine) scaffold is not merely a structural linker; it is a privileged "star-shaped" vector allowing the precise spatial arrangement of three distinct pharmacophores. Its planar, electron-deficient nature enables:

  • Pi-Stacking Interactions: Critical for intercalating into DNA or binding within aromatic-rich hydrophobic pockets (e.g., ATP-binding sites of kinases).

  • Hydrogen Bonding: The ring nitrogens act as acceptors, while exocyclic amino groups act as donors, facilitating high-affinity binding (e.g., DHFR inhibition).

  • Orthogonal Functionalization: The ability to sequentially substitute chlorine atoms on cyanuric chloride (TCT) based on temperature control allows for the rapid generation of diverse combinatorial libraries.

This guide provides validated protocols for synthesizing these derivatives and evaluating their efficacy in Oncology (IDH2 inhibition) and Infectious Disease (DHFR inhibition).

Module A: Synthetic Protocols (The "Temperature Switch")

The foundational advantage of s-triazines is the chemoselective nucleophilic aromatic substitution (


) of cyanuric chloride. This process is strictly temperature-dependent.
Protocol 1: Sequential Tri-Substitution of Cyanuric Chloride

Objective: Synthesize an asymmetrical A-B-C substituted triazine core.

Reagents
  • Starting Material: Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Solvents: Acetone (for Steps 1-2), 1,4-Dioxane (for Step 3).

  • Bases:

    
     (weak, for Step 1), DIPEA (organic soluble, for Steps 2-3).
    
Step-by-Step Methodology

Phase I: The "Cold" Addition (0°C)

  • Dissolve Cyanuric Chloride (1.0 eq) in Acetone. Cool to 0–5°C using an ice-salt bath.

  • Add Nucleophile 1 (Amine A, 1.0 eq) dropwise over 30 minutes.

    • Critical: Maintain temperature < 5°C to prevent disubstitution.

  • Add

    
     (1.1 eq) dissolved in water dropwise.
    
  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc).

    • Checkpoint: Disappearance of starting material indicates formation of the dichloro-triazine intermediate.

Phase II: The "Ambient" Addition (RT)

  • To the same reaction vessel, add Nucleophile 2 (Amine B, 1.0 eq).

  • Add DIPEA (1.2 eq).

  • Allow the mixture to warm to Room Temperature (25°C) naturally.

  • Stir for 12–18 hours.

    • Mechanism:[1][2][3][4] The electron-donating effect of the first amine deactivates the ring, requiring higher energy (RT) for the second substitution.

Phase III: The "Hot" Addition (Reflux)

  • Evaporate Acetone/Water if Nucleophile 3 is hydrophobic; redissolve intermediate in 1,4-Dioxane.

  • Add Nucleophile 3 (Amine C, 2.0 eq – excess required).

  • Add DIPEA (2.5 eq) or

    
    .
    
  • Heat to Reflux (90–100°C) for 24 hours.

  • Workup: Cool, pour into ice water. Precipitate usually forms. Filter and wash with cold water.

Visualization: The Temperature Switch Workflow

TriazineSynthesis Start Cyanuric Chloride (TCT) Step1 Step 1: 0°C Nucleophile A Start->Step1 Dissolve in Acetone Inter1 Intermediate: 2-amino-4,6-dichloro-s-triazine Step1->Inter1 2 hrs, <5°C Step2 Step 2: Room Temp Nucleophile B Inter1->Step2 Add DIPEA Inter2 Intermediate: 2,4-diamino-6-chloro-s-triazine Step2->Inter2 12-18 hrs, 25°C Step3 Step 3: Reflux (>90°C) Nucleophile C Inter2->Step3 Solvent Switch (Dioxane) Final Final Product: Asymmetrical Tri-substituted Triazine Step3->Final 24 hrs, Reflux

Caption: Sequential nucleophilic substitution of cyanuric chloride controlled by temperature thresholds to ensure chemoselectivity.

Module B: Oncology Application (Targeting Mutant IDH2)[9]

The approval of Enasidenib (IDHIFA) validated the 1,3,5-triazine scaffold as a platform for allosteric kinase and enzyme inhibitors. Enasidenib targets mutant Isocitrate Dehydrogenase 2 (IDH2), blocking the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][2][5][6]

Mechanism of Action

Mutant IDH2 (R140Q) gains neomorphic activity, converting


-ketoglutarate (

-KG) to 2-HG. 2-HG inhibits histone demethylases, locking cells in an undifferentiated, leukemic state. Triazine derivatives bind to the allosteric dimer interface, locking the enzyme in an open, inactive conformation.
Protocol 2: In Vitro IDH2 Inhibition Assay (2-HG Reduction)

Objective: Screen triazine analogs for potency against IDH2-R140Q.

  • Enzyme Prep: Recombinant human IDH2-R140Q homodimer.

  • Reaction Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM

    
    , 0.05% BSA.
    
  • Substrate Mix: NADPH (cofactor) and

    
    -Ketoglutarate.[2]
    
  • Procedure:

    • Plate 10

      
      L of test compound (DMSO stock) into 384-well black plates.
      
    • Add 20

      
      L enzyme solution (Final conc: 15 nM). Incubate 30 min at RT (Pre-incubation is critical for allosteric binders).
      
    • Add 20

      
      L Substrate Mix (Final conc: 2 mM 
      
      
      
      -KG, 20
      
      
      M NADPH).
    • Readout: Monitor fluorescence depletion of NADPH (Ex 340 nm / Em 460 nm) over 45 minutes.

  • Data Analysis: Calculate

    
     based on the slope of NADPH consumption relative to DMSO control.
    
Visualization: IDH2 Inhibition Pathway

IDH2Mechanism MutantIDH Mutant IDH2 (R140Q) TwoHG 2-Hydroxyglutarate (Oncometabolite) MutantIDH->TwoHG Neomorphic Activity Differentiation Cell Differentiation (Normal) MutantIDH->Differentiation If Inhibited aKG α-Ketoglutarate (Substrate) aKG->TwoHG Block Differentiation Block (Leukemia) TwoHG->Block Epigenetic Dysregulation Triazine Triazine Inhibitor (Enasidenib Analog) Triazine->MutantIDH Allosteric Binding

Caption: Triazine derivatives allosterically inhibit Mutant IDH2, preventing 2-HG accumulation and restoring normal cellular differentiation.

Module C: Infectious Disease (DHFR Inhibition)[7]

1,3,5-triazine-2,4-diamines (e.g., Cycloguanil) are potent Dihydrofolate Reductase (DHFR) inhibitors. They function as bioisosteres of the pteridine ring in folate.

Protocol 3: Bacterial DHFR Determination

Objective: Determine selectivity between Bacterial (e.g., S. aureus) and Human DHFR.

Experimental Setup
ComponentConcentrationNotes
Enzyme 5-10 nMRecombinant S. aureus DHFR vs. Human DHFR
Substrate 50

M
Dihydrofolic Acid (DHF)
Cofactor 100

M
NADPH
Buffer 50 mMPotassium Phosphate, pH 7.0
Methodology
  • Blanking: Establish a baseline absorbance at 340 nm (NADPH absorbance).

  • Initiation: Add DHF to the mixture containing Enzyme + Inhibitor + NADPH.

  • Kinetics: Measure the decrease in Absorbance (340 nm) for 5 minutes at 25°C.

    • Reaction:

      
      
      
  • Selectivity Ratio Calculation:

    
    
    
    • Target: Index > 100 is desired to minimize host toxicity (bone marrow suppression).

ADME & Lead Optimization

A common failure mode for triazine drugs is poor aqueous solubility ("Brick Dust" properties) due to the flat, rigid aromatic core encouraging crystal packing.

Optimization Strategies:

  • Morpholine/Piperazine Scan: Introduce a morpholine ring at the

    
     position (Step 3 of synthesis). The ether oxygen disrupts packing and improves metabolic stability.
    
  • Salt Formation: Triazines are weakly basic (

    
    ). Formulating as a Mesylate or Hydrochloride salt (as seen in Enasidenib Mesylate) significantly improves oral bioavailability.
    

References

  • Synthesis & Temperature Control

    • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron.

  • Enasidenib Mechanism

    • Stein, E. M., et al. (2017). "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[1][6][7] Blood.

  • Triazine Anticancer Review

    • Maliszewski, D., & Drozdowska, D. (2022).[8] "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Pharmaceuticals.[9][8][10][11][1][5][6][12][13]

  • DHFR Inhibition

    • Show, K., et al. (2017). "Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors." Bioorganic & Medicinal Chemistry.

  • General Medicinal Chemistry

    • Singla, P., et al. (2015). "1,3,5-Triazine: A versatile pharmacophore."[11][13][14][15] European Journal of Medicinal Chemistry.

Sources

Application

Developing Cell-Based Assays for 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine: A Guide for Preclinical Drug Discovery

Authored by: Your Senior Application Scientist Introduction: The Promise of the s-Triazine Scaffold in Oncology The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, recognized for its syn...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Promise of the s-Triazine Scaffold in Oncology

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, recognized for its synthetic tractability and the diverse biological activities of its derivatives.[1][2][3] This symmetrical six-membered heterocycle, containing three nitrogen atoms, serves as a versatile framework for the development of therapeutic agents targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][4] Several s-triazine derivatives have entered clinical use, underscoring the therapeutic potential of this chemical class.[3] The compound of interest, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, belongs to this promising family. Its structure, featuring two 4-chlorophenyl substituents, suggests a potential for biological activity, as halogenated phenyl groups are common in potent enzyme inhibitors.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize the biological effects of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine. The focus will be on assays relevant to oncology, given the well-documented anti-proliferative and cytotoxic activities of many s-triazine derivatives.[1][6][7] We will detail the rationale behind assay selection, provide step-by-step protocols, and discuss the interpretation of results within a self-validating experimental framework.

Rationale for Assay Selection: A Multi-faceted Approach to Characterization

To comprehensively evaluate the potential of a novel compound, a tiered approach to cell-based screening is recommended. This typically begins with broad assessments of cytotoxicity and proliferation, followed by more specific assays to elucidate the mechanism of action. The proposed workflow for 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is designed to first identify if the compound has anti-cancer activity and then to dissect the underlying cellular and molecular pathways.

Proposed Experimental Workflow:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & QC B Cell Line Panel Selection (e.g., NCI-60) A->B Select relevant cancer cell lines C Cytotoxicity/Proliferation Assay (MTT/MTS) B->C Treat with compound H In Vitro Toxicity in Normal Cell Lines B->H Determine selectivity D Apoptosis Assays (Annexin V/Caspase Activity) C->D If cytotoxic, investigate mechanism of death E Cell Cycle Analysis (Flow Cytometry) C->E If anti-proliferative, investigate cell cycle arrest G Colony Formation Assay C->G Assess long-term survival F Target Engagement/ Signaling Pathway Analysis D->F E->F Identify affected pathways

Caption: Tiered approach for assay development.

Protocols for Key Cell-Based Assays

Cell Viability and Proliferation Assay (MTT/MTS)

Principle: These colorimetric assays are foundational for assessing the effect of a compound on cell viability and proliferation.[4] Tetrazolium salts (MTT or MTS) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine in culture medium. The final concentrations should typically range from low nanomolar to high micromolar to determine the IC50 value. Add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Reagent Addition: Add MTS reagent (in combination with an electron coupling agent) or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-74,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine72Experimental Value
A5494,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine72Experimental Value
HT-294,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine72Experimental Value
Apoptosis Assay: Annexin V/Propidium Iodide Staining

Principle: To determine if the observed cytotoxicity is due to apoptosis, this flow cytometry-based assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine at concentrations around the determined IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Principle: Many anti-cancer agents exert their effects by inducing cell cycle arrest. This assay uses a fluorescent DNA-binding dye (e.g., propidium iodide) to quantify the DNA content of cells, thereby determining the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the compound at relevant concentrations for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Model the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Investigating the Mechanism of Action: Potential Signaling Pathways

Based on literature for other s-triazine derivatives, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine may target key oncogenic signaling pathways.[1] Assays to investigate these pathways, such as Western blotting for key protein phosphorylation or reporter gene assays, are critical next steps.

Potential Target Pathways:

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 Cell Cycle Regulation compound 4,6-Bis(4-chlorophenyl) -1,3,5-triazin-2-amine PI3K PI3K compound->PI3K Inhibition? ERK ERK compound->ERK Inhibition? CDK_Cyclin CDK-Cyclin Complexes compound->CDK_Cyclin Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR outcome Inhibition of Proliferation, Induction of Apoptosis mTOR->outcome Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->outcome CDK CDKs CDK->CDK_Cyclin Cyclin Cyclins Cyclin->CDK_Cyclin CDK_Cyclin->outcome

Caption: Potential signaling pathways targeted by s-triazines.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, each protocol should incorporate self-validating elements:

  • Positive and Negative Controls: Always include compounds with known mechanisms of action as positive controls and vehicle-only wells as negative controls.

  • Orthogonal Assays: Confirm key findings using different assay methodologies. For example, if apoptosis is observed with Annexin V staining, confirm with a caspase activity assay.

  • Multiple Cell Lines: Test the compound in a panel of cell lines from different tissue origins to assess the breadth of its activity.[8]

  • Dose-Response and Time-Course Studies: A consistent dose-dependent and time-dependent effect strengthens the validity of the observations.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine. By systematically evaluating its effects on cell viability, proliferation, and key cellular processes, researchers can effectively determine its potential as a novel therapeutic agent and lay the groundwork for further preclinical development. The versatility of the s-triazine scaffold continues to offer exciting opportunities in drug discovery, and a thorough, mechanism-driven approach to assay development is paramount to unlocking its full potential.[1][2]

References

  • Exploring s-triazine derivatives as anticancer agents. (2026). Vertex AI Search.
  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2025). Vertex AI Search.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025). Vertex AI Search.
  • Triazine Derivatives and its Pharmacological Potential - International Journal of Pharmaceutical Sciences Review and Research. (2020). Vertex AI Search.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). RSC Publishing. [Link]

  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. (n.d.). ORCA - Online Research @ Cardiff. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine. As a Senior Application Scientist, my goal is to p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. The inherent lipophilicity of many novel chemical entities, such as this triazine derivative, presents a significant yet surmountable hurdle in pharmaceutical research.[1] This document offers a structured approach to systematically address and resolve these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine?

The poor aqueous solubility of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine can be attributed to several key physicochemical properties inherent in its molecular structure:

  • High Lipophilicity: The presence of two chlorophenyl rings imparts a significant hydrophobic character to the molecule. These non-polar regions have a low affinity for polar solvents like water.

  • Crystalline Structure: Triazine-based compounds are often crystalline solids. The energy required to break the crystal lattice and allow the solvent to solvate individual molecules can be substantial, leading to low solubility.[2]

  • Molecular Weight: While not excessively large, its molecular weight contributes to its overall low aqueous solubility.

Understanding these factors is the first step in devising an effective solubilization strategy.

Q2: I am starting a new experiment. Which solvents should I initially consider for solubilizing this compound?

For initial trials, it is recommended to start with common, water-miscible organic solvents. These solvents can often dissolve hydrophobic compounds and can be used to prepare stock solutions for further dilution in aqueous media.

SolventRationaleConsiderations
Dimethyl Sulfoxide (DMSO) An aprotic, polar solvent with a strong ability to dissolve both polar and non-polar compounds.[3]Can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your assay is within an acceptable range (typically <0.5%).
N,N-Dimethylformamide (DMF) Similar to DMSO, it is a good solvent for a wide range of organic compounds.Also carries cellular toxicity concerns.
Ethanol A protic solvent that can be a good choice for less polar compounds.May not be as effective as DMSO or DMF for highly insoluble compounds.
Methanol Another protic solvent, often used in analytical chemistry for sample preparation.Can be more volatile and toxic than ethanol.

It is crucial to determine the solubility of your compound in these solvents to prepare a concentrated stock solution, which can then be diluted for your experiments.

Troubleshooting Guides: Advanced Solubilization Strategies

If you continue to face solubility challenges with the initial solvent screen, the following advanced techniques can be employed.

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

This is a common issue when working with poorly soluble compounds. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution. The following strategies can help maintain solubility in your final aqueous medium.

The use of co-solvents involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a hydrophobic drug.[4][5] This technique works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

Workflow for Implementing Co-Solvency:

Caption: Workflow for Co-Solvency Optimization.

Experimental Protocol: Co-Solvent Solubility Assessment

  • Prepare Stock Solution: Dissolve 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine in 100% DMSO to a high concentration (e.g., 10-50 mM).

  • Prepare Co-Solvent Buffers: Prepare a series of your chosen aqueous buffer (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent like ethanol or polyethylene glycol (PEG 400) (e.g., 5%, 10%, 20%, 30% v/v).

  • Test Dilutions: Add a small aliquot of your DMSO stock solution to each of the co-solvent buffers to achieve your desired final compound concentration.

  • Observation: Vortex each solution and allow it to equilibrate at the desired temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.

  • Quantification (Optional): For a more rigorous assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[7]

For ionizable compounds, altering the pH of the solution can significantly impact solubility.[8] The amine group in 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine suggests it may be protonated at acidic pH, potentially increasing its aqueous solubility. The solubility of triazine compounds has been shown to be pH-dependent.[9][10]

Experimental Protocol: pH-Dependent Solubility Study

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.5, 7.4, 9.0).

  • Add Compound: Add an excess of the solid compound to each buffer.

  • Equilibrate: Shake or agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. This is often referred to as the shake-flask method.[11][12]

  • Separate Phases: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analyze Supernatant: Determine the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method.

This will help you identify the optimal pH range for maintaining your compound in solution.

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[13] The hydrophobic core of the micelle encapsulates the drug molecule, while the hydrophilic outer shell interacts with the aqueous environment, effectively solubilizing the drug.[14][15]

Mechanism of Micellar Solubilization:

G cluster_micelle Micelle in Aqueous Solution Drug Drug S1 S2 S3 S4 S5 S6 S7 S8 Surfactant Surfactant Molecule S1->Surfactant Hydrophilic Head Surfactant->S1 Hydrophobic Tail

Caption: Surfactant micelles encapsulate hydrophobic drugs.

Common Surfactants for Pharmaceutical Formulations:

Surfactant TypeExamplesNotes
Non-ionic Polysorbates (Tween® 20, Tween® 80), Cremophor® ELGenerally less toxic and widely used in drug formulations.
Anionic Sodium Dodecyl Sulfate (SDS)Can be more disruptive to biological membranes.
Cationic Cetyltrimethylammonium Bromide (CTAB)Often used in specific targeted delivery systems.

When using surfactants, it's important to work above their critical micelle concentration (CMC) to ensure micelle formation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form inclusion complexes with poorly water-soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[18][19]

Mechanism of Cyclodextrin Inclusion Complexation:

G Drug Hydrophobic Drug Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin forming an inclusion complex with a drug.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has moderate aqueous solubility.[20]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and a better safety profile, making it suitable for parenteral use.[20][21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubility and safety.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a chosen cyclodextrin (e.g., HP-β-CD).

  • Add Compound: Add an excess amount of solid 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine to each solution.

  • Equilibrate: Shake the mixtures for 24-48 hours at a constant temperature.

  • Analyze: Separate the solid and liquid phases and measure the concentration of the dissolved compound in the supernatant.

Q4: I need to formulate this compound for in vivo studies. Are there more advanced options?

For more demanding applications like in vivo studies, where high concentrations and stability are paramount, more advanced formulation strategies may be necessary.

A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size in the nanometer range.[22] Reducing the particle size to the nanoscale dramatically increases the surface area, which in turn increases the dissolution rate and saturation solubility of the compound.[23][24] This approach is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[22]

Methods for Preparing Nanosuspensions:

  • Top-Down Methods: Involve the mechanical attrition of larger drug particles, such as media milling or high-pressure homogenization.

  • Bottom-Up Methods: Involve the precipitation of the drug from a solution.[25]

Nanosuspensions are typically stabilized by the addition of surfactants or polymers to prevent particle aggregation.[24]

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForKey Consideration
Co-solvency Reducing solvent polarityInitial in vitro assays, stock solution preparationPotential for co-solvent to interfere with the assay or cause toxicity.
pH Adjustment Ionizing the compoundCompounds with acidic or basic functional groupsSolubility is limited to a specific pH range.
Surfactants Micellar encapsulationFormulations requiring higher drug loadingSurfactant may have its own biological effects.
Cyclodextrins Inclusion complexationImproving solubility and stability with low excipient interactionStoichiometry of complexation can limit the amount of drug solubilized.
Nanosuspensions Increased surface areaIn vivo studies, poorly soluble compounds in all mediaRequires specialized equipment and formulation expertise.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges presented by 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine and advance their scientific investigations.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • World Pharma Today. (2025, October 17).
  • Ascendia Pharma. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Loftsson, T., & Duchene, D. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Hindawi. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Eurasia. (2025, September 22). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Research and Reviews. (2012, November 11). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
  • Fenyvesi, É., et al. (n.d.).
  • MDPI. (2025, July 20).
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Asian Journal of Pharmacy and Technology. (2021, April 20). Nanosuspension a Promising Tool for Solubility Enhancement: A Review.
  • Patel, V. R., & Agrawal, Y. K. (n.d.). Nanosuspension: An approach to enhance solubility of drugs - PMC.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Journal of Chemical and Pharmaceutical Research. (2024, December 19).
  • Eurasia. (2025, September 22).
  • UCL Discovery. (n.d.). Studies of Drug-Surfactant Interactions.
  • Pharma Excipients. (2025, July 14). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
  • ResearchGate. (n.d.). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Raytor. (2026, January 22).
  • ACS Publications. (n.d.). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure | Journal of Agricultural and Food Chemistry.
  • Lund University Publications. (n.d.).
  • ACS Publications. (2019, February 14).
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • ResearchGate. (2025, August 6).
  • Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.
  • NIH. (2019, November 4).
  • PubChem. (n.d.). 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine.
  • PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
  • ResearchGate. (n.d.). Effect of sample pH on the enrichment factor. ( ^ ) Atrazine, ( & ) Terbutylazine, ( ~ ) Lindane, ( x ).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • CAS Common Chemistry. (n.d.). 4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine.
  • Sharma, D., & Soni, M. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility.
  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1).
  • Abovchem. (n.d.). 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine - CAS:4514-53-8.
  • ResearchGate. (2019, September 20). Which would be the best solvent and concentration to dissolve 4-(4-chlorophenyl)-6-(dimethylamino)-1,3,5-triazin-2-ol?.

Sources

Optimization

Technical Support Center: 1,3,5-Triazine Synthesis Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for s-Triazine Scaffolds Welcome to the Triazine Synthesis Support Hub As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for s-Triazine Scaffolds

Welcome to the Triazine Synthesis Support Hub

As a Senior Application Scientist, I understand that 1,3,5-triazine chemistry is deceptively simple. On paper, it is a straightforward nucleophilic aromatic substitution (


) or a cyclotrimerization. In practice, it is a battle against moisture, temperature gradients, and solubility crashes.

This guide is not a textbook; it is a troubleshooting engine designed to diagnose why your reaction failed and how to fix it. We focus on the two dominant synthetic pathways: Cyanuric Chloride Derivatization and Nitrile Cyclotrimerization .

Module 1: Cyanuric Chloride (TCT) Derivatization

For researchers modifying the pre-formed triazine core.

The reactivity of 2,4,6-trichloro-1,3,5-triazine (TCT) is defined by Orthogonal Chemoselectivity . The electron-withdrawing nature of the ring decreases with each chlorine substitution. Therefore, temperature is your primary switch for controlling stoichiometry.

The "Temperature Ladder" Protocol

Failure to respect these temperature gates is the #1 cause of inseparable product mixtures.

TCT_Pathway TCT Cyanuric Chloride (TCT) Mono Mono-Substituted Intermediate TCT->Mono Nucleophile 1 0°C to 5°C (Strict Control) Di Di-Substituted Intermediate Mono->Di Nucleophile 2 Room Temp (30-50°C) Hydrolysis Cyanuric Acid (Dead End) Mono->Hydrolysis Moisture Risk Tri Tri-Substituted Product Di->Tri Nucleophile 3 Reflux (70-100°C)

Figure 1: The thermodynamic gates of TCT substitution. Crossing a temperature threshold prematurely leads to over-substitution.

Troubleshooting & FAQs: TCT Chemistry

Q: I am targeting the mono-substituted product, but I see 15-20% di-substituted impurity. I kept it at 0°C. What went wrong? Diagnosis: Localized heating or inverse addition. The Fix:

  • Reverse Addition: Never add the nucleophile to the TCT solution if you want mono-substitution. Always add the TCT solution dropwise to the nucleophile (or vice versa, depending on kinetics, but standard practice for high selectivity is adding Nucleophile to TCT very slowly).

    • Correction: Actually, for mono-substitution , you must add the Nucleophile to the TCT solution. This ensures TCT is always in excess during the addition, statistically favoring the 1:1 reaction.

  • Cryogenic Control: 0°C is sometimes too warm for highly reactive amines (e.g., pyrrolidine, morpholine). Lower to -20°C using an acetone/dry ice bath.

  • Proton Scavenging: If using an amine nucleophile, the HCl generated autocatalyzes side reactions. Use DIPEA (Hünig's base) instead of Triethylamine. DIPEA is less nucleophilic and won't attack the ring itself to form quaternary ammonium salts.

Q: My intermediate precipitates out after the first step and won't react further. Diagnosis: The "Solubility Trap." The Fix:

  • Mono- and di-substituted triazines are often less soluble than TCT.

  • Switch Solvents: Move from pure Acetone/DCM to THF or 1,4-Dioxane .

  • One-Pot Strategy: Do not isolate the intermediate. If it precipitates, add the second nucleophile and base directly to the suspension and raise the temperature. The reaction often proceeds as the solid dissolves (Le Chatelier’s principle).

Q: I see a white solid that doesn't dissolve in organic solvents and isn't my product. Diagnosis: Hydrolysis (Cyanuric Acid formation). The Fix:

  • TCT is moisture-sensitive.[1] Using "technical grade" acetone or open flasks allows water to compete with your nucleophile.

  • Protocol Check: Use anhydrous solvents (Acetonitrile is excellent). Ensure your base (e.g., K2CO3) is dry.

Module 2: De Novo Synthesis (Nitrile Cyclotrimerization)

For researchers building the ring from scratch (e.g., for symmetric triazines or COFs).

This method avoids TCT but suffers from harsh conditions. The modern approach uses superacid catalysis for "controlled cross-cyclotrimerization."

Protocol: Triflic Acid Mediated Synthesis

This is the gold standard for synthesizing asymmetric triazines from nitriles without metal catalysts.

Reagents:

  • Nitrile A (1.0 equiv)

  • Nitrile B (2.0 equiv)

  • Triflic Acid (TfOH) or Triflic Anhydride (Tf2O) (1.0 equiv)

Step-by-Step Workflow:

  • Activation: Dissolve Nitrile A in dry DCM/CHCl3 at 0°C . Add TfOH dropwise. This forms the reactive nitrilium cation.

  • Propagation: Stir for 30 mins, then add Nitrile B.

  • Cyclization: Allow to warm to RT and stir for 12-24h.

  • Quench: Pour into aqueous NaHCO3.

Why this works: The acid activates the first nitrile, making it susceptible to nucleophilic attack by the second nitrile.[2] This stepwise mechanism prevents the statistical mess of random trimerization.

Data: Comparison of Activation Methods
MethodCatalystTempTypical YieldSelectivity (Asymmetric)
Traditional Neat / High P200°C30-50%Poor (Statistical mix)
Lewis Acid AlCl3 / ZnCl2Reflux50-65%Moderate
Superacid TfOH / Tf2O 0°C -> RT 85-95% High
Green UltrasoundAmbient75-85%Moderate

Module 3: Green Chemistry & High-Efficiency Routes

For high-throughput screening and environmentally conscious synthesis.

Recent literature (2024-2025) emphasizes Sonochemistry and Microwave-Assisted Synthesis to overcome the poor heat transfer in conventional heating.

Ultrasound-Assisted Protocol (The "5-Minute" Method)

Reference: Kułaga et al., Ultrasonics Sonochemistry (2024)[3]

The Setup:

  • Reagents: TCT + Amine + Base (DIPEA).

  • Solvent: Water (or Water/Acetone mix).

  • Equipment: Ultrasonic cleaning bath or probe.

Procedure:

  • Suspend TCT in water (it will not dissolve, that's fine).

  • Add amine and base.[4][5][6][7]

  • Sonicate at ambient temperature.

  • Result: The cavitation effects break down particle size, dramatically increasing surface area. Reactions that take 3 hours at 0°C can finish in 5-10 minutes with yields >85%.

Why use this?

  • Avoids toxic halogenated solvents.

  • The product usually precipitates as a pure solid, requiring only filtration (no column chromatography).

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Incomplete Conversion Messy Multiple Spots / Streaking CheckTLC->Messy Side Reactions Activate Nucleophile is weak SM_Left->Activate Soln1 Increase Temp (Check selectivity first!) Activate->Soln1 Soln2 Switch Solvent (THF -> Dioxane) Activate->Soln2 Hydrolysis Check Water Content (Hydrolysis) Messy->Hydrolysis Oversub Check Temp Control (Over-substitution) Messy->Oversub DrySolv Use Anhydrous Solvent & Fresh Base Hydrolysis->DrySolv IceBath Lower Temp (-20°C) Add Reagent Slower Oversub->IceBath

Figure 2: Diagnostic logic for triazine synthesis failures.

References

  • BenchChem. "Optimizing reaction conditions for nucleophilic substitution on the triazine ring." BenchChem Technical Guides. Link

  • Organic Chemistry Portal. "Synthesis of 1,3,5-triazines." Organic Chemistry Portal. Link

  • Kułaga, D., et al. (2024).[8] "Green-Friendly Synthesis of 1,3,5-Triazine Derivatives Using a Sonochemical Protocol." Ultrasonics Sonochemistry. Link

  • Molecules (MDPI). "Triazine: An Important Building Block of Organic Materials." Molecules, 2023.[9] Link

  • Journal of Organic Chemistry. "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles." J. Org.[10] Chem., 2014. Link

Sources

Troubleshooting

Technical Support Center: Stability of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine in DMSO

Executive Summary: The "Triazine Trap" As a Senior Application Scientist, I frequently see researchers struggle with 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine . The core issue is rarely chemical decomposition; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triazine Trap"

As a Senior Application Scientist, I frequently see researchers struggle with 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine . The core issue is rarely chemical decomposition; it is almost always physical instability driven by the compound's high lipophilicity competing with DMSO's hygroscopic nature.

This compound features two hydrophobic chlorophenyl rings and a polar amino-triazine core.[1][2] While it dissolves readily in anhydrous DMSO, it exists in a precarious equilibrium.[1] The moment your DMSO stock absorbs atmospheric moisture, the solubility threshold drops logarithmically, leading to "silent precipitation"—micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

This guide provides the protocols to stabilize this compound, validate its integrity, and rescue crashed-out stocks.

Part 1: Troubleshooting Guides

Issue #1: "My compound crashed out upon addition to the assay buffer."

Diagnosis: Solvent Shock. Mechanism: The rapid change in dielectric constant from DMSO (


) to Water (

) forces the hydrophobic chlorophenyl groups to aggregate faster than they can disperse.

The Fix: Acoustic Dispensing or Intermediate Dilution Do not pipette directly from 100% DMSO into aqueous buffer if possible.

MethodProtocolWhy it works
Acoustic Droplet Ejection (ADE) Dispense nL volumes directly into the assay well before adding buffer.[1][2]prevents high local concentrations of water at the pipette tip interface.
The "Step-Down" Dilution Dilute stock 1:10 into 50% DMSO/Water or PEG-400 before final assay addition.[1][2]Creates a solubility bridge, reducing the energetic penalty of hydration.
Surfactant Spike Add 0.01% Tween-20 or Triton X-100 to the assay buffer before compound addition.Micellar encapsulation prevents aggregation of the hydrophobic rings.
Issue #2: "The LC-MS purity looks fine, but biological potency is dropping over time."

Diagnosis: Hygroscopic-Induced Micro-Precipitation (Physical) or Hemiaminal Formation (Chemical).[1][2] Mechanism:

  • Physical: DMSO absorbs water from the air (up to 10% w/w in 24 hours at RT). This "wet DMSO" can no longer hold the compound at high concentrations (e.g., 10mM), causing it to plate out on the plastic walls of the tube.

  • Chemical: Old DMSO accumulates formaldehyde (a decomposition product).[2] The primary amine on the triazine ring can react with formaldehyde to form unstable hemiaminals (

    
    ).[2]
    

The Fix: The "Vortex-Warm-Sonicate" Rescue Protocol Use this protocol before every use of a stored stock solution.[2]

  • Warm: Place the sealed vial in a 37°C water bath for 10 minutes. (Melting point of DMSO is 19°C; freezing can hide precipitates).[3]

  • Vortex: High-speed vortex for 30 seconds.

  • Sonicate: Bath sonicate for 5 minutes at 40 kHz.

  • Centrifuge: Spin at 1000 x g for 1 minute to clear droplets from the cap.

  • Visual Check: Hold against a light source. If cloudy, repeat steps 1-3.

Part 2: Visualizing the Stability Pathways

The following diagram illustrates the decision matrix for diagnosing stability issues with aminotriazines in DMSO.

TriazineStability Stock DMSO Stock Solution (-20°C Storage) Thaw Thaw Cycle (RT Exposure) Stock->Thaw Hygro Hygroscopicity Event (DMSO absorbs H2O) Thaw->Hygro Open Cap/High Humidity DMSO_Ox DMSO Decomposition (Forms Formaldehyde) Thaw->DMSO_Ox Light/Heat/Age SolubilityDrop Solubility Threshold Drop (Lipophilic Effect) Hygro->SolubilityDrop Water > 1% Precipitation Micro-Precipitation (Loss of Soluble Conc.) SolubilityDrop->Precipitation Adsorption Adsorption to Plastic ( polypropylene) Precipitation->Adsorption LowPotency Outcome: Low Potency (LCMS Purity OK) Adsorption->LowPotency Amine_React Amine Reaction (Hemiaminal/Imine) DMSO_Ox->Amine_React Reaction with -NH2 NewPeak Outcome: New Peak (+12/30 Da) Amine_React->NewPeak

Figure 1: Mechanistic pathways for physical and chemical instability of aminotriazines in DMSO.[1][2] Note that physical precipitation often masquerades as "low potency" even when the compound remains chemically pure.

Part 3: Deep Dive – Chemical Stability & QC

While physical precipitation is the dominant failure mode, the 2-amino group on the triazine ring presents specific chemical vulnerabilities in DMSO.

The Formaldehyde Threat

DMSO decomposes slowly to form formaldehyde and dimethyl sulfide, especially when stored in light or subjected to repeated freeze-thaw cycles.

  • Reaction:

    
     (Hemiaminal)[1][2]
    
  • Detection: Look for a "ghost peak" in LC-MS at M+30 (hydroxymethyl) or M+12 (imine formation, if dehydration occurs).[1][2]

  • Prevention: Use "Anhydrous, Septum-Sealed" DMSO grades.[1][2] Purge headspace with Argon after every use.

QC Specifications for Long-Term Storage
ParameterSpecificationRationale
Water Content < 0.5% (w/w)Above 1%, solubility of bis-chlorophenyl analogs drops exponentially.[1][2]
Purity (LC-UV) > 95% at 254nmTriazines absorb strongly at 254nm.[1][2] Impurities are likely hydrolysis products.
Storage Vessel Amber Glass or COCPolypropylene (PP) can leach plasticizers into DMSO; Glass prevents oxygen permeation.[2]
Temperature -20°C or -80°CSlows kinetic precipitation and oxidation.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in Ethanol instead of DMSO? A: Generally, no . While ethanol avoids the sulfoxide oxidation issues, the solubility of 4,6-bis(4-chlorophenyl)-1,3,5-triazin-2-amine in ethanol is significantly lower than in DMSO.[1][2] Ethanol is also more volatile, leading to concentration changes (evaporation) during storage.[1][2]

Q: I see a small pellet at the bottom of my tube after thawing. Can I just vortex it back in? A: Vortexing alone is insufficient. Once a crystal lattice forms (nucleation), it requires energy to break.[1][2] You must apply heat (37°C) and sonication.[4] If the pellet does not dissolve after 10 minutes of sonication, the stock has likely absorbed too much water. Discard and prepare fresh.

Q: How many freeze-thaw cycles are safe? A: For this specific lipophilic amine, we recommend a maximum of 5 cycles .[1][2]

  • Why? Every thaw cycle introduces atmospheric moisture (hygroscopicity).[2] After 5 cycles, the water content typically breaches the critical threshold for precipitation.

  • Best Practice: Aliquot your master stock into single-use vials (e.g., 20µL aliquots) immediately after initial dissolution.

References

  • Cheng, X., et al. (2003).[1][2] "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(3), 292-304.[1][2]

  • Kozikowski, B. A., et al. (2003).[1][2] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(3), 210-215.[1][2]

  • Waybright, T. J., et al. (2009).[1][2] "Stability of library compounds in DMSO: The impact of water concentration." Journal of Biomolecular Screening, 14(6), 708-715.[1][2] (Demonstrates the exponential solubility drop of lipophilic compounds in wet DMSO).

  • Ellson, R., et al. (2005).[1][2] "In situ DMSO hydration measurements of HTS compound libraries." Combinatorial Chemistry & High Throughput Screening, 8(5), 489-498.[1][2]

  • Balakin, K. V., et al. (2004).[1][2] "Comprehensive analysis of chemical stability of HTS compounds." Current Drug Discovery Technologies, 1(4), 297-305.[1][2] (Discusses aminotriazine stability and reactivity with aldehydes).

Sources

Optimization

Troubleshooting failed nucleophilic substitution on cyanuric chloride

Status: Online Operator: Senior Application Scientist Ticket ID: TCT-SNAr-001 Subject: Troubleshooting Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine (TCT)[1] Welcome to the TCT Technical Support Hub You are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: TCT-SNAr-001 Subject: Troubleshooting Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine (TCT)[1]

Welcome to the TCT Technical Support Hub

You are likely here because your reaction with Cyanuric Chloride (TCT) resulted in an inseparable mixture of products, a hydrolyzed mess, or a "sludge" that refuses to dissolve. Do not panic. TCT chemistry is deceptively simple in theory but unforgiving in practice.

This guide treats your synthesis as a system . If the system fails, it is usually due to a violation of one of three core parameters: Temperature , Stoichiometry , or Moisture Control .

Module 1: The "Selectivity" Problem (Mixed Substitution)

User Complaint: "I was aiming for mono-substitution, but I see di- and tri-substituted byproducts by TLC/LCMS."

Root Cause: TCT reactivity is governed by stepwise deactivation . The first chlorine is highly reactive due to the electron-withdrawing nature of the triazine ring (and the other two chlorines). As you replace a chlorine with an electron-donating nucleophile (like an amine or alkoxy group), the ring becomes less electrophilic, requiring higher energy (temperature) for the next substitution.[1]

If you rush the temperature ramp or add reagents too quickly, you override this kinetic barrier, leading to "runaway" multiple substitutions.

The Fix: The Temperature Gate Protocol

Substitution StepTarget TempReactivity StatusCritical Action
1st (Mono) 0°C to -10°C Highly ReactiveDropwise addition of nucleophile to TCT.
2nd (Di) 30°C to 45°C Moderately DeactivatedWarm slowly; monitor consumption of mono-species.
3rd (Tri) Reflux (>80°C) Highly DeactivatedRequires forcing conditions (high boil solvent like Dioxane/Toluene).

Corrective Workflow:

  • Reverse Addition: Never dump TCT into your amine/alcohol. Dissolve TCT in the flask first, cool it to 0°C, and add the nucleophile slowly.

  • Check Stoichiometry: For mono-substitution, use exactly 0.95 - 1.0 eq of nucleophile. Excess nucleophile at the start guarantees di-substitution.

Module 2: The "Yield" Problem (Hydrolysis)

User Complaint: "My yield is low, and I see a peak at Mass 129 (Cyanuric Acid) or other hydroxylated species."

Root Cause: TCT is a moisture magnet. Hydrolysis competes with your nucleophile.

  • Acidic Conditions (pH < 6): Hydrolysis follows an

    
     mechanism (unimolecular).[2][3]
    
  • Basic Conditions (pH > 7): Hydrolysis follows an

    
     mechanism (bimolecular) and accelerates significantly.
    

The Fix: The "Dry-Ice" Rule

  • Solvent Integrity: Use anhydrous solvents (DCM, THF, Acetone). If using Acetone, ensure it is fresh; Acetone can absorb atmospheric water rapidly.

  • Base Management: If using aqueous bases (like

    
     in a biphasic system), keep the temperature strictly at 0°C  for the first step. Hydrolysis rates increase exponentially with temperature in the presence of water.
    
  • Reagent Quality: TCT degrades in the bottle. If your TCT smells strongly of HCl (pungent/acrid) or looks clumpy, recrystallize it from hexane or toluene before use.

Module 3: The "Sludge" Problem (Solubility & Base)

User Complaint: "The reaction turned into a thick paste/sludge and stirring stopped."

Root Cause:

  • Amine Salts: If you use an organic base (TEA, DIPEA) in a non-polar solvent, the hydrochloride salt (

    
    ) will precipitate.
    
  • Intermediate Insolubility: Mono-substituted TCT derivatives are often less soluble than the starting material.

The Fix: Solvent/Base Matching

  • Scenario A: Homogeneous Organic Phase (DCM/THF)

    • Base: DIPEA (Hünig's Base).

    • Why: DIPEA salts are generally more soluble in organics than TEA salts.

  • Scenario B: Biphasic System (Acetone/Water)

    • Base:

      
       or 
      
      
      
      .
    • Why: The inorganic salts stay in the water layer; the product stays in the organic layer. This prevents "sludge" but requires vigorous stirring (high RPM) to ensure phase transfer.

Visualizing the Pathway

The following diagram illustrates the kinetic gates you must respect to achieve selective substitution.

TCT_Pathway cluster_0 Step 1: Kinetic Control (0°C) cluster_1 Step 2: Thermal Activation (RT-40°C) cluster_2 Step 3: Forcing Conditions (Reflux) TCT Start: TCT (Trichloro-triazine) Mono Mono-Substituted (Intermediate A) TCT->Mono + Nucleophile (1 eq) Temp < 5°C Hydrolysis FAILURE: Hydrolysis (Cyanuric Acid) TCT->Hydrolysis Water + Heat Di Di-Substituted (Intermediate B) Mono->Di + Nucleophile (1 eq) Temp 30-40°C Mono->Hydrolysis Wet Solvent Tri Tri-Substituted (Final Product) Di->Tri + Nucleophile (Excess) Temp > 80°C

Figure 1: The Stepwise Substitution Pathway. Note the increasing temperature requirements for each step due to ring deactivation.

Standard Operating Procedure (SOP): Mono-Substitution

Use this protocol as your baseline validation experiment.

Reagents:

  • Cyanuric Chloride (1.0 eq)

  • Nucleophile (Amine/Alcohol) (0.95 eq)

  • Base (DIPEA) (1.0 eq)

  • Solvent (Anhydrous THF or DCM)

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar.
    
  • Dissolution: Add TCT and Solvent. Cool to -10°C (Acetone/Ice bath). Note: TCT must be fully dissolved before proceeding.

  • Preparation: In a separate vial, mix Nucleophile + Base + Solvent.

  • Addition: Add the Nucleophile/Base mixture to the TCT solution dropwise over 30-60 minutes via syringe pump or addition funnel.

    • Critical: Monitor internal temp. Do not let it rise above 0°C.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC (Target spot should appear; TCT spot should diminish but may not disappear completely if you used 0.95 eq).

  • Workup: Quench with cold water. Extract immediately. Avoid prolonged exposure to aqueous base during workup to prevent hydrolysis of the remaining chlorines.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is the issue Selectivity (Mixture)? Start->Q1 Q2 Is the issue Low Yield/Hydrolysis? Q1->Q2 No Sol1 Action: Lower Temp to -10°C Add Nuc Dropwise Q1->Sol1 Yes Sol2 Action: Dry Solvents Check TCT Quality Q2->Sol2 Yes (OH peaks) Sol3 Action: Switch Base (Try DIPEA or Inorganic) Q2->Sol3 No (Sludge/Stuck)

Figure 2: Rapid Diagnostic Flowchart for TCT Reactions.

References & Further Reading
  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

    • The definitive review on TCT reactivity and temperature dependence.

  • Mewada, R. K., et al. (2013). "Synthesis and biological evaluation of some new s-triazine based chalcones." Journal of Saudi Chemical Society. Link

    • Provides experimental details on stepwise substitution protocols.

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983. Link

    • Foundational text on the mechanism and hydrolysis rates.

Sources

Troubleshooting

Technical Support Center: Triazine Synthesis Optimization

Topic: Kinetic Control & Protocol Optimization for 1,3,5-Triazine Scaffolds Ticket ID: #TRZ-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Kinetic Control...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Control & Protocol Optimization for 1,3,5-Triazine Scaffolds Ticket ID: #TRZ-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Kinetic Control Framework

Welcome to the Triazine Synthesis Support Hub. You are likely here because the nucleophilic substitution of cyanuric chloride (TCT) is deceptively simple in theory but notoriously sensitive in practice.

The core challenge is Kinetic Gating . The 1,3,5-triazine ring loses electrophilicity with each successive chlorine displacement.[1] To achieve high purity without chromatographic nightmares, you must strictly align reaction temperature with the electronic state of the ring.

  • Stage 1 (

    
    ):  High reactivity.[1] Exotherm control is critical to prevent "over-shoot" (formation of disubstituted byproducts).
    
  • Stage 2 (

    
    ):  Moderate reactivity. Requires thermal activation but remains susceptible to hydrolysis.
    
  • Stage 3 (

    
    /Reflux):  Low reactivity.[1] Requires forcing conditions (high heat, strong bases) to displace the final chlorine.
    

Visualizing the Workflow

The following diagram illustrates the critical temperature "gates" required to selectively synthesize mono-, di-, and tri-substituted s-triazines.

TriazineSynthesis TCT Cyanuric Chloride (TCT) (Highly Electrophilic) Mono Mono-Substituted (Intermediate) TCT->Mono Nucleophile 1 0-5°C, 1-2h Imp1 Impurity: Di-sub (Temp too high) TCT->Imp1 >10°C Di Di-Substituted (Stable Intermediate) Mono->Di Nucleophile 2 RT-40°C, 2-4h Imp2 Impurity: Hydrolysis (Wet solvent/Base) Mono->Imp2 H2O present Tri Tri-Substituted (Final Target) Di->Tri Nucleophile 3 Reflux (>90°C), 6-12h

Figure 1: Step-wise temperature gating for chemoselective nucleophilic substitution of cyanuric chloride.

Optimization Protocols

A. Conventional vs. Microwave Optimization

While conventional heating is standard, microwave (MW) irradiation significantly outperforms it for the difficult 3rd substitution . The triazine ring becomes electron-rich after two substitutions, making the final displacement sluggish.

Comparative Data: Synthesis of Tris-substituted Triazines

ParameterConventional HeatingMicrowave AssistedBenefit of MW
3rd Sub.[1] Temp Reflux (

)

Overcomes activation barrier
Reaction Time 6 - 24 Hours5 - 20 MinutesRapid library generation
Yield 50 - 70%85 - 95%Less thermal degradation
Solvent Toluene/DioxaneDMF/AcetonitrileHigher polarity coupling
B. Standard Operating Procedure (SOP): One-Pot Sequential Synthesis

For a target with three different amine substituents (R1, R2, R3).

  • Step 1 (The Cold Phase):

    • Dissolve TCT in Acetone or THF. Cool to

      
       .
      
    • Add Amine R1 (1.0 eq) followed by DIPEA (1.0 eq) dropwise.[1]

    • Critical: Maintain internal temp

      
      .[1][2] Stir 1 h.
      
  • Step 2 (The Warm Phase):

    • Add Amine R2 (1.0 eq).[1]

    • Allow mixture to warm to Room Temperature .

    • Monitor by TLC/LCMS. If sluggish, heat to

      
       .
      
  • Step 3 (The Hot Phase):

    • Add Amine R3 (excess, 1.2–2.0 eq) and base (excess).

    • Switch solvent if necessary (e.g., distill off acetone, add Dioxane) to achieve higher reflux temp.[1]

    • Reflux at

      
        overnight OR Microwave at 
      
      
      
      for 15 mins.

Troubleshooting Guide (Q&A)

Q1: I see a "doublet" or broad peaks in my NMR, but LCMS says the mass is correct. Is my product impure?

  • Diagnosis: Likely Rotamers , not impurities.[1]

  • Explanation: Triazines substituted with bulky amines often exhibit restricted rotation around the C-N bond, especially in the di- and tri-substituted states. This creates rotamers visible on NMR at room temperature.

  • Validation: Run a Variable Temperature (VT) NMR at

    
    . If the peaks coalesce into sharp singlets, it is a clean product exhibiting rotamerism.
    

Q2: My 3rd substitution stalled at 80% conversion. Adding more reagent doesn't help.

  • Diagnosis: Deactivation + Steric Hindrance.

  • Explanation: The triazine ring is now electron-rich (deactivated). If your nucleophile is bulky, the reaction hits a "kinetic wall."

  • Fix:

    • Solvent Switch: Move from THF (boils

      
      ) to Dioxane (
      
      
      
      ) or DMF.[1]
    • Catalysis: Add 10-20 mol% of DABCO or DMAP . These act as nucleophilic catalysts, forming a more reactive intermediate than the chloride.

Q3: I have a persistent white solid impurity that is insoluble in organic solvents.

  • Diagnosis: Hydrolysis (Cyanuric Acid derivatives).[1][3][4]

  • Cause: TCT is moisture sensitive. If your solvent was "wet" or your base (e.g., NaOH) was added too quickly at high concentration, water competed with your amine.[1]

  • Prevention: Use anhydrous solvents (THF/DCM).[1] Use non-nucleophilic organic bases (DIPEA, Et3N) instead of aqueous carbonate/hydroxide during the first two steps.

Q4: I am getting a mixture of mono- and di-substituted products in Step 1.

  • Diagnosis: Exotherm mismanagement.

  • Explanation: The reaction of TCT with amines is highly exothermic. If the temperature spikes above

    
     locally (at the addition site), the second chlorine becomes reactive immediately.
    
  • Fix: Use a cryostat set to

    
    . Dilute your amine significantly before addition. Add the amine very slowly via syringe pump.
    

References

  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1] Link[1]

  • Moxey, G. et al. (2025).[1][5] "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." ACS Omega. Link[1]

  • Pore, D. M. et al. (2010).[1] "Microwave assisted solvent-free synthesis of 2,4,6-trisubstituted-s-triazines." Green Chemistry Letters and Reviews, 3(3), 197-201.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for TCT handling safety and hydrolysis parameters).

Sources

Optimization

Technical Support Center: Minimizing Byproducts in Dichlorophenyl Triazine Synthesis

Topic: Optimization of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine) Synthesis Current Status: Operational Support Level: Tier 3 (Process Chemistry & R&D) Introduction: The Purity Challenge In the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine) Synthesis Current Status: Operational Support Level: Tier 3 (Process Chemistry & R&D)

Introduction: The Purity Challenge

In the synthesis of dichlorophenyl triazines, particularly the anticonvulsant Lamotrigine , the formation of byproducts is not merely a yield loss issue—it is a regulatory critical quality attribute (CQA). The reaction between 2,3-dichlorobenzoyl cyanide and aminoguanidine bicarbonate is sensitive to pH, water content, and temperature.

This guide addresses the three most persistent impurity classes:

  • The "Oxo-Impurity" (Hydrolysis): 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.[1][2]

  • The "Schiff Base" (Incomplete Cyclization): 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.[1][3]

  • The "Amide" (Nitrile Hydrolysis): N-guanidinyl-2,3-dichlorobenzamide.[1][3][4]

Visualizing the Impurity Landscape

The following pathway illustrates where process deviations create specific byproducts. Use this to diagnose the origin of your impurity profile.

ReactionPathways Start 2,3-Dichlorobenzoyl Cyanide Schiff Intermediate: Schiff Base Start->Schiff Condensation (Acidic, -H2O) Amide Impurity: Amide (Nitrile Hydrolysis) Start->Amide Excess Water/Acid (Side Rxn) Amino Aminoguanidine Bicarbonate Amino->Schiff Lamotrigine Target Product: Lamotrigine Schiff->Lamotrigine Cyclization (Basic, Reflux) Oxo Impurity: Oxo-Triazine (Ring Hydrolysis) Schiff->Oxo High pH or Over-refluxing Lamotrigine->Oxo Hydrolysis

Figure 1: Mechanistic pathway showing the origin of critical impurities during the condensation and cyclization stages.

Module 1: The Condensation Phase (Schiff Base Formation)

Context: The first step involves reacting 2,3-dichlorobenzoyl cyanide with aminoguanidine.[5][6][7][8][9] Incomplete reaction here leads to difficult-to-remove intermediates later.

Troubleshooting Guide

Q: My HPLC shows a persistent peak for the "Amide" impurity (N-guanidinyl-2,3-dichlorobenzamide). What is the cause?

  • Root Cause: Hydrolysis of the nitrile group on the starting material or the intermediate. This is catalyzed by excess water in the presence of strong acid.

  • Corrective Action:

    • Solvent Dryness: Ensure your solvent (typically acetonitrile or toluene) has a water content

      
      .
      
    • Acid Stoichiometry: If using mineral acids (H₂SO₄), strictly limit the quantity. Switch to Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (p-TSA) , which are less prone to promoting nitrile hydrolysis compared to aqueous mineral acids [1].

    • Temperature Control: Maintain reaction temperature between 40–60°C . Temperatures

      
       during this phase accelerate nitrile hydrolysis.
      

Q: The Schiff base intermediate is precipitating as a sticky gum rather than a solid. How do I fix this?

  • Root Cause: Presence of unreacted aminoguanidine salts or high solvent polarity.

  • Corrective Action:

    • Dilution: Add a non-polar co-solvent (e.g., Toluene) to the reaction mixture to induce cleaner precipitation.

    • Agitation: High-shear stirring is required to prevent agglomeration of the guanidine salt.

Optimized Protocol: Condensation
  • Charge 1.0 eq of 2,3-dichlorobenzoyl cyanide in Acetonitrile (5 vol).

  • Add 1.1 eq Aminoguanidine Bicarbonate.

  • Add Catalyst: Dropwise addition of Methanesulfonic acid (2.5 eq) at 20–30°C . Exothermic reaction - control cooling.

  • Heat to 50°C for 6–8 hours.

  • Checkpoint: HPLC must show

    
     starting cyanide before proceeding.
    

Module 2: The Cyclization Phase (Ring Closure)

Context: Converting the Schiff base to the triazine ring requires base.[5] This is the critical step for generating the "Oxo-impurity" (hydrolysis of the imine/triazine).

Troubleshooting Guide

Q: I am seeing high levels (>0.5%) of the "Oxo-impurity" (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one).

  • Root Cause: The reaction environment is too basic (pH > 10) or contains excessive water at reflux temperatures. Under these conditions, the amino group on the triazine ring is displaced by a hydroxyl group [2].

  • Corrective Action:

    • Base Selection: Replace strong bases (KOH/NaOH) with milder alternatives like Magnesium Oxide (MgO) or Triethylamine . MgO acts as a heterogeneous catalyst that neutralizes acid without creating a highly alkaline solution, significantly reducing hydrolysis [3].

    • Water Control: If using KOH, use methanolic KOH (non-aqueous) rather than aqueous solutions.

    • Reaction Time: Do not reflux beyond completion. Monitor HPLC every 30 minutes after 2 hours of reflux.

Q: The reaction stalls with 5-10% uncyclized Schiff base remaining.

  • Root Cause: Insufficient base strength or steric hindrance.

  • Corrective Action:

    • Solvent Switch: Switch from Methanol (reflux ~65°C) to n-Propanol (reflux ~97°C). The higher temperature drives the cyclization of sterically hindered dichlorophenyl derivatives [4].

    • Stepwise Addition: Add the base in two portions. The first portion neutralizes the acid salt; the second catalyzes the cyclization.

Optimized Protocol: Cyclization
  • Suspend the Schiff base intermediate in n-Propanol (10 vol).

  • Add Base: Add MgO (2.0 eq) or 1% Methanolic KOH.

  • Reflux: Heat to 95–100°C.

  • Monitor: Check HPLC for disappearance of Schiff base.

  • Quench: Cool to 20°C. If using MgO, filter the hot solution to remove magnesium salts before crystallization.

Module 3: Purification & Isolation

Context: Even with optimized chemistry, trace impurities may persist.

Q: How do I remove the dimer impurity (3,5-bis-substituted triazine)?

  • Insight: Dimers are significantly less soluble in lower alcohols than the monomeric triazine.

  • Protocol: Perform a "hot filtration" step.[2][10] Dissolve the crude product in refluxing Methanol (20 vol). The dimer often remains undissolved. Filter the hot solution through Celite to remove the dimer, then cool the filtrate to crystallize the pure product.

Q: My product is colored (yellow/orange) instead of white.

  • Cause: Trace oxidation products of the phenolic or aniline-like impurities.

  • Protocol: Recrystallize from Acetone with 5% activated charcoal. Reflux for 15 minutes, filter hot, and cool.

Summary of Critical Parameters

ParameterTarget RangeConsequence of Deviation
Water Content (Step 1)

Formation of Amide impurity via nitrile hydrolysis.
Acid Catalyst (Step 1) MSA or p-TSAMineral acids (H₂SO₄) increase hydrolysis risk.
Cyclization pH (Step 2) 7.5 – 9.0pH

causes "Oxo-impurity" formation.
Cyclization Temp 80 – 100°CLow temp leads to incomplete cyclization (Schiff base residue).

References

  • Process for the synthesis of high purity 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. US Patent 7,390,899 B2. Describes the use of methanesulfonic acid and MgO to minimize impurities.Link

  • An impurity profile study of Lamotrigine. Rasayan Journal of Chemistry, Vol 5, No 1, 2012. Detailed characterization of the oxo-impurity and isomers.Link

  • Process for producing 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. Der Pharma Chemica, 2012, 4(1):100-105.[2] Comparison of acidic vs. basic cyclization conditions.Link

  • Improved process for the preparation of Lamotrigine. WO Patent 2000035888 A1. Discusses solvent effects (n-propanol) on yield and purity.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Microwave vs. Conventional Heating for Triazine Synthesis

[1][2][3] Executive Summary The synthesis of 1,3,5-triazine derivatives—critical scaffolds in PI3K inhibitors, antimalarials, and herbicides—has traditionally relied on the temperature-controlled nucleophilic substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The synthesis of 1,3,5-triazine derivatives—critical scaffolds in PI3K inhibitors, antimalarials, and herbicides—has traditionally relied on the temperature-controlled nucleophilic substitution of cyanuric chloride (TCT) or the cyclotrimerization of nitriles. While conventional conductive heating remains the standard for bulk manufacturing, microwave (MW) irradiation has emerged as the superior method for lead optimization and library generation.

The Verdict: Microwave synthesis offers a 10- to 100-fold reduction in reaction time and typically increases yields by 15–30% by suppressing side reactions (hydrolysis) common in prolonged conventional reflux. However, its efficacy is strictly dependent on the polarity of the reaction medium and the thermal stability of the substrate.

Mechanistic Divergence: Dielectric vs. Conductive Heating

To optimize triazine synthesis, one must understand how energy is transferred. In conventional heating, energy transfers from the source to the vessel wall, then to the solvent, and finally to the reactants via convection. This creates thermal gradients ("wall effects") that can lead to local overheating and degradation of sensitive intermediates like mono-substituted triazines.

In contrast, microwave irradiation utilizes dipolar polarization and ionic conduction . The electromagnetic field interacts directly with the dipole moment of the reagents (e.g., the polar C-Cl bonds in cyanuric chloride) and the solvent. This results in rapid, volumetric heating that is independent of thermal conductivity.

Visualization: Energy Transfer Pathways

HeatingMechanism cluster_Conv Conventional Heating (Conductive) cluster_MW Microwave Heating (Dielectric) Source Heat Source (Oil Bath) Vessel Glass Wall (Thermal Barrier) Source->Vessel Conduction Solvent Solvent (Convection) Vessel->Solvent Conduction Reagent Reagents Solvent->Reagent Convection (Slow) MW_Source Magnetron (2.45 GHz) Dipole Dipole Rotation (Molecular Friction) MW_Source->Dipole Radiation (Instant) Heat Volumetric Heat Dipole->Heat Kinetic Energy (Internal)

Figure 1: Comparison of thermal transfer vectors. Conventional heating relies on inefficient surface-to-center transfer, while MW induces internal heat generation via dipole rotation.

Case Study A: Nucleophilic Substitution of Cyanuric Chloride (TCT)

The sequential substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (TCT) is the most common route for drug discovery. This reaction is highly temperature-dependent:

  • 1st Substitution: 0–5 °C (Kinetic control)

  • 2nd Substitution: Room Temperature – 40 °C

  • 3rd Substitution: >80 °C (Thermodynamic control)

Comparative Performance Data
MetricConventional RefluxMicrowave IrradiationImpact
Reaction Time (3rd Sub) 8 – 24 Hours10 – 20 Minutes98% Time Savings
Yield (Trisubstituted) 62 – 78%92 – 99%Cleaner Profile
Solvent Requirement High (THF, Dioxane, Toluene)Low / Solvent-Free / WaterGreen Chemistry
Purity Requires ChromatographyOften Filtration/RecrystallizationWorkflow Efficiency

Data synthesized from comparative studies [1][2].

Experimental Protocol: Synthesis of Trisubstituted Triazines

Objective: Synthesis of 2,4,6-tris(phenylamino)-1,3,5-triazine.

Method A: Conventional (Baseline)
  • Dissolution: Dissolve TCT (1.0 eq) in acetone/THF at 0°C.

  • Addition 1: Add aniline (1.0 eq) and DIPEA (1.1 eq) dropwise over 30 mins. Maintain <5°C. Stir 2h.

  • Addition 2: Add aniline (1.0 eq) and base. Warm to RT. Stir 4–6h.

  • Addition 3: Add aniline (1.2 eq). Reflux at 65–80°C for 12–24 hours.

  • Workup: Cool, pour into ice water, filter precipitate. Recrystallize from ethanol.

Method B: Microwave-Assisted (Recommended)

Self-Validating Step:[1] The use of a sealed vessel allows the solvent (e.g., acetone or water/ethanol) to exceed its boiling point (superheating), accelerating the difficult 3rd substitution.

  • Preparation: In a 10 mL microwave vial, charge TCT (1.0 mmol), aniline (3.5 mmol), and K₂CO₃ (3.5 mmol).

  • Solvent: Add 2 mL of Ethanol or Water (Green approach).

  • Irradiation:

    • Ramp: 1 min to 80°C.

    • Hold:15 minutes at 80–100°C (Max Pressure: 200 psi).

    • Power: Dynamic mode (max 300W).

  • Validation: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of bis-substituted intermediate indicates completion.

  • Isolation: Pour mixture onto crushed ice. The product precipitates immediately due to high conversion and low solubility of the tris-adduct. Filter and dry.

Why it works: The activation energy (


) for the 3rd substitution is high due to the deactivation of the triazine ring by the first two electron-donating amine groups. MW provides the necessary energy density to overcome this barrier instantly, preventing the hydrolysis of the remaining C-Cl bond that occurs during long reflux times.

Case Study B: Cyclotrimerization of Nitriles

Constructing the triazine ring from nitriles (e.g., benzonitrile) is notoriously difficult, often requiring strong Lewis acids (triflic acid) and high temperatures (200°C+).

Comparative Insight
  • Conventional: Requires high boiling solvents (neat or diphenyl ether) and long reaction times (24h+). Yields are often moderate (30–50%).

  • Microwave: Can be performed "neat" (solvent-free) on solid supports (e.g., Silica-supported Lewis acids).

  • Critical Limitation: Non-polar nitriles (e.g., alkyl nitriles) couple poorly in MW because they lack a strong dipole to absorb the radiation efficiently. MW is most effective for polar nitriles (e.g., cyanoguanidine).

Protocol: Synthesis of 2,4,6-Triphenyl-1,3,5-triazine[1]
  • Reagents: Benzonitrile (neat) + Triflic Acid (catalytic).

  • MW Conditions: 5 minutes at 200°C (Sealed vessel).

  • Result: 85% Yield vs 55% yield in conventional heating (24h) [1].

Critical Analysis & Decision Matrix

Microwave synthesis is not a "magic bullet." It requires polar substrates to couple with the electromagnetic field. If your solvent is non-polar (e.g., Hexane) and your reagents are non-polar, MW offers no advantage over conventional heating.

Decision Workflow for Method Selection

DecisionMatrix Start Start: Triazine Synthesis Scale Reaction Scale? Start->Scale Polarity Are Reagents/Solvent Polar? Scale->Polarity < 50 grams Conv USE CONVENTIONAL (Batch / Flow Reactor) Scale->Conv > 100 grams (Bulk) TempSens Substrate Temp Sensitive? Polarity->TempSens Yes (High tan δ) Polarity->Conv No (Transparent to MW) MW USE MICROWAVE (High Throughput / Optimization) TempSens->MW No (Stable >50°C) TempSens->Conv Yes (Strict <0°C control)

Figure 2: Strategic decision tree for selecting heating modality. Note that for large-scale (>100g), the penetration depth of microwaves becomes a limiting factor, necessitating conventional heating or continuous-flow MW reactors.

Conclusion

For the synthesis of 1,3,5-triazine libraries in a drug discovery setting, microwave irradiation is the superior methodology . It transforms the rate-limiting third substitution step from an overnight bottleneck into a 15-minute workflow. The ability to superheat solvents in sealed vessels allows for SNAr reactions that are kinetically difficult under standard reflux conditions.

However, for scale-up (>100g) or strictly non-polar reaction environments, conventional heating remains the validated standard. Researchers should utilize MW for rapid "scoping" and library production, while reserving conventional methods for process chemistry scale-up.

References

  • Microwave-Assisted Synthesis of 1,3,5-Triazines. Clockss.org. (2019).[2] Demonstrated yield increase to 98-99% and time reduction to 3 min. [Link]

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin. MDPI. (2022).[3] Comparison of MW (100°C, 3h, 92% yield) vs conventional heating. [Link]

  • Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Taylor & Francis. (2015). Educational and technical comparison of SNAr efficiency. [Link]

  • Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative. International Journal of Research in Engineering, Science and Management. (2021). Reports higher yields and purity in MW synthesis compared to conventional methods.[2][1][4][5][6][7][8] [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4,6-diaryl-1,3,5-triazin-2-amines

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic versatility and the diverse pharmacological activities of its derivatives.[1][2] Among these, the 4,6-diar...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic versatility and the diverse pharmacological activities of its derivatives.[1][2] Among these, the 4,6-diaryl-1,3,5-triazin-2-amine core has emerged as a particularly fruitful template for the development of novel therapeutic agents, with applications spanning oncology and infectious diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, offering a comparative perspective on the structural modifications that govern their anticancer and antimicrobial potencies. We will delve into the causality behind experimental choices in their design and synthesis, present key experimental data for objective comparison, and provide detailed protocols for their synthesis and biological evaluation.

The 4,6-diaryl-1,3,5-triazin-2-amine Scaffold: A Platform for Diverse Biological Activities

The core structure of a 4,6-diaryl-1,3,5-triazin-2-amine features a central triazine ring substituted with two aryl groups at positions 4 and 6, and an amino group at position 2. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The general synthetic approach often involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride or a one-pot three-component reaction, offering a high degree of modularity.[3][4][5]

Below is a generalized synthetic workflow for the preparation of these compounds, often utilizing a microwave-assisted, one-pot, three-component reaction.

G cluster_reactants Starting Materials cluster_reaction One-Pot Microwave-Assisted Synthesis cyanoguanidine Cyanoguanidine three_component Three-Component Reaction (HCl, Microwave) cyanoguanidine->three_component aldehyde Aromatic Aldehyde (Ar'-CHO) aldehyde->three_component amine Cyclic/Aromatic Amine (R2NH) amine->three_component dihydrotriazine Dihydrotriazine Intermediate three_component->dihydrotriazine dehydrogenation Dehydrogenative Aromatization (Base, Microwave) dihydrotriazine->dehydrogenation product 6-Aryl-4-cycloamino-1,3,5-triazin-2-amine dehydrogenation->product

Caption: General workflow for the one-pot synthesis of 6-aryl-4-cycloamino-1,3,5-triazin-2-amines.

Anticancer Activity: Targeting Proliferative Pathways

A significant body of research has focused on the development of 4,6-diaryl-1,3,5-triazin-2-amines as anticancer agents.[3][4][6] These compounds have shown efficacy against a range of cancer cell lines, with some exhibiting high potency and selectivity, particularly against triple-negative breast cancer (TNBC).[4][7]

SAR for Anticancer Activity

The anticancer activity of this class of compounds is highly dependent on the nature and substitution pattern of the aryl rings at positions 4 and 6, as well as the substituent on the exocyclic amino group at position 2.

  • Substitution at the 6-Aryl Ring: The substitution pattern on the aryl ring at the 6-position of the triazine core is a critical determinant of anticancer potency. For instance, the presence of a 3,4,5-trimethoxyphenyl group has been shown to dramatically increase antiproliferative activity and selectivity towards TNBC cells.[7] Other bulky and lipophilic substituents such as tert-butyl, trifluoromethyl, trifluoromethoxy, phenoxy, and benzyloxy groups also tend to enhance activity against various cancer cell lines, including leukemic Jurkat T cells.[3]

  • Substitution at the 4-Position: The nature of the substituent at the 4-position also plays a significant role. Cycloamino groups, such as piperidine, 4-methylpiperidine, and 4-methylpiperazine, have been found to be more active than pyrrolidine.[3] Furthermore, incorporating a 1,2,3,4-tetrahydroisoquinoline or an indoline moiety at this position can lead to potent antiproliferative compounds.[3]

  • The 2-Amino Group: While the primary amino group at position 2 is a common feature, modifications to this group can also influence activity. For example, acylation or further substitution can modulate the compound's properties.

The following diagram illustrates the key SAR findings for anticancer activity.

SAR_Anticancer cluster_pos6 Position 6 (Ar') cluster_pos4 Position 4 (R) cluster_pos2 Position 2 (NH2) core 4,6-Diaryl-1,3,5-triazin-2-amine Core 6-Aryl Ring (Ar') 4-Amino/Aryl Group (R) 2-Amino Group (NH2) pos6_fav Favorable Substituents: - 3,4,5-Trimethoxy - tert-Butyl - CF3, OCF3 - Phenoxy, Benzyloxy core:f1->pos6_fav Critical for Potency & Selectivity pos4_fav Favorable Groups: - Piperidine - 4-Methylpiperidine - 4-Methylpiperazine - Tetrahydroisoquinoline - Indoline core:f2->pos4_fav Influences Activity pos2_mod Modulation Point: - Primary amine often retained - Acylation can alter activity core:f3->pos2_mod Less Explored

Caption: Key structure-activity relationships of 4,6-diaryl-1,3,5-triazin-2-amines for anticancer activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 4,6-diaryl-1,3,5-triazin-2-amine derivatives against various cancer cell lines.

Compound ID6-Aryl (Ar')4-Substituent (R)Cell LineIC50/GI50 (µM)Reference
1 3,4,5-Trimethoxyphenyl4-ChlorophenylaminoMDA-MB-2310.007[7]
2 4-tert-ButylphenylPiperidinoJurkatPotent[3]
3 4-Trifluoromethylphenyl4-MethylpiperidinoJurkatPotent[3]
4 4-TrifluoromethoxyphenylPiperidinoJurkatPotent[3]
5 PhenylTetrahydroisoquinolinoJurkat1.02[3]
6a Phenyl4-Amino-N'-phenyl-carbohydrazideMDA-MB-2314.79[8][9]
6c 4-ChlorophenylN'-phenyl-4,6-bis(arylamino)-carbohydrazideVarious3.3 - 22[9]

Note: "Potent" indicates that the compound showed significant growth inhibition at the screening concentration, but a specific IC50/GI50 value was not provided in the cited source.

Antimicrobial Activity: A Different Set of Structural Rules

The 1,3,5-triazine scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[1][2] Derivatives of 4,6-diaryl-1,3,5-triazin-2-amines have demonstrated activity against a range of bacterial and fungal pathogens.

SAR for Antimicrobial Activity

The structural requirements for potent antimicrobial activity differ in some aspects from those for anticancer activity.

  • Influence of Substituents: The introduction of various nucleobases or sulfonamide moieties can impart significant antimicrobial properties.[10][11] For example, purine-substituted triazines have shown excellent activity against selected bacterial and fungal strains.[10] The presence of a sulfonamide group can lead to potent agents against vancomycin-resistant Enterococcus faecalis (VRE).[11]

  • Role of the Aryl and Amino Groups: While the diaryl substitution pattern is a defining feature, the nature of these groups and the exocyclic amine can be tailored for antimicrobial activity. For instance, the incorporation of aminobenzenesulfonamide, aminoalcohol, and aminostilbene motifs has yielded compounds with significant antibacterial activity.[11]

The following diagram outlines the key SAR for antimicrobial activity.

SAR_Antimicrobial cluster_pos46 Positions 4 & 6 cluster_pos2 Position 2 core 4,6-Diaryl-1,3,5-triazin-2-amine Core 4,6-Substituents 2-Amino Group pos46_fav Favorable Moieties: - Purines - Sulfonamides - Aminochalcones - Aminostilbenes core:f1->pos46_fav Key for Activity Spectrum pos2_fav Favorable Groups: - Unsubstituted Amine - Substituted Amines core:f2->pos2_fav Can be Modified

Caption: Key structure-activity relationships of 1,3,5-triazine derivatives for antimicrobial activity.

Comparative Antimicrobial Activity Data

The table below presents the in vitro antimicrobial activity of selected 1,3,5-triazine derivatives.

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL or µM)Reference
7 Purine substitutionVarious bacteria & fungiPotent[10]
8 4,4'-[(6-chloro-1,3,5-triazin-2,4-diyl)bis(iminomethylene)]dibenzenesulfonamideVRE-[11]
9 (E)-4-[2-({4-[(4-cinnamoylphenyl)amino]-6-[(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamideVRE26.33 µM[11]
10a 4-Br substituted phenylC. albicans & C. neoformansModerate inhibition at 32 µg/mL[12]
10b 4-Ethyl substituted phenylC. neoformansHighest inhibition (~30% at 32 µg/mL)[12]
11 N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diaminesC. albicansExcellent[12]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols are essential.

General Procedure for One-Pot Microwave-Assisted Synthesis of 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines[3]
  • A mixture of an aromatic aldehyde (1 mmol), a cyclic secondary amine (1 mmol), and cyanoguanidine (1 mmol) in a suitable solvent (e.g., ethanol) is treated with concentrated hydrochloric acid (0.1 mL).

  • The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20 minutes).

  • After cooling, an aqueous solution of a base (e.g., 5 M NaOH) is added.

  • The mixture is again irradiated in the microwave at a higher temperature (e.g., 140 °C) for a shorter duration (e.g., 5 minutes) to effect dehydrogenative aromatization.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)[7]
  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The 50% growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13]
  • A serial two-fold dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 4,6-diaryl-1,3,5-triazin-2-amine scaffold has proven to be a highly versatile platform for the development of potent anticancer and antimicrobial agents. The SAR studies highlighted in this guide demonstrate that distinct structural modifications are required to optimize activity against different biological targets. For anticancer applications, bulky, lipophilic substituents on the 6-aryl ring and specific cycloamino groups at the 4-position are beneficial. In contrast, for antimicrobial activity, the incorporation of moieties such as purines and sulfonamides appears to be a more promising strategy.

The modular nature of the synthesis of these compounds allows for the creation of large and diverse libraries for screening. Future research in this area should focus on elucidating the specific molecular targets of the most active compounds, which will enable more rational, target-based drug design. Furthermore, the exploration of novel substitutions at all positions of the triazine ring, guided by computational modeling and a deeper understanding of the SAR, will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

References

  • Al-Rashid, Z. F., et al. (2022). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 128593. [Link]

  • Chhabria, M. T., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • El-Damasy, A. K., et al. (2014). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. Bioorganic & Medicinal Chemistry, 22(1), 357-368. [Link]

  • Kumar, R., et al. (2013). Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 439-447. [Link]

  • Kumar, S., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 54(4), 2345-2353. [Link]

  • Mekheimer, R. A., et al. (2025). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 18(5), 690. [Link]

  • Patel, R. B., et al. (2023). Studies on synthesis, spectral characterization and antimicrobial evaluation of some 1,3,5-Triazine derivatives. IRJSE, 1(1), 1-10. [Link]

  • Shah, D. R., et al. (2014). Privileged s-triazines: structure and pharmacological applications. Future Medicinal Chemistry, 6(4), 463-477. [Link]

  • Shahari, M. S. B., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(13), 9035-9045. [Link]

  • Junaid, A., et al. (2020). Design, synthesis, and biological evaluation of new 6, N 2 -diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. Bioorganic Chemistry, 103, 104185. [Link]

  • Pan, L., et al. (2017). A Simple and Efficient Method for the Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043-10050. [Link]

  • El-Damasy, A. K., et al. (2014). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4047-4057. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

  • Brzozowski, Z., et al. (2004). In vitro cytotoxic activities of 2-alkyl-4,6-diheteroalkyl-1,3,5-triazines: new molecules in anticancer research. Journal of Medicinal Chemistry, 47(19), 4649-4652. [Link]

  • Junaid, A., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

  • Dias, A. M., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(7), 1423-1433. [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109. [Link]

  • Silva, T., et al. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 26(3), 1234. [Link]

  • Singh, U. P., et al. (2012). Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. Bioinformation, 8(23), 1148-1153. [Link]

  • Briede, J., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 27(1), 123. [Link]

  • Finn, J., et al. (2008). Structure-activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. Bioorganic & Medicinal Chemistry Letters, 18(22), 5948-5951. [Link]

  • Junaid, A., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

  • Wieczorek, M., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][10][13]triazine Derivatives. Molecules, 25(17), 3934. [Link]

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Validation

Confirming the Binding Target of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine: A Strategic Validation Guide

Topic: Confirming the Binding Target of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine Content Type: Publish Comparison Guide Executive Summary & Strategic Context The compound 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Target of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

The compound 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine represents a privileged scaffold in medicinal chemistry, historically associated with Adenosine A2A Receptor antagonism , Cannabinoid Receptor (CB1/CB2) modulation , and Dihydrofolate Reductase (DHFR) inhibition . Its structural motif—a 2-amino-4,6-diaryl-s-triazine—is a classic pharmacophore that demands rigorous target deconvolution to distinguish between primary efficacy and off-target promiscuity.

This guide provides a definitive workflow for researchers to confirm the specific binding target of this compound. Unlike generic screening protocols, this strategic framework compares three distinct biophysical and functional methodologies—Thermal Shift Assay (TSA/CETSA) , Surface Plasmon Resonance (SPR) , and Functional GPCR/Enzymatic Assays —to provide a self-validating data package required for high-impact publication.

Comparative Methodology: Selecting the Right Validation Tool

To confirm the target, one must move beyond simple IC50 values. The following table compares the three primary validation modalities, highlighting their specific utility for the 4,6-diaryl-s-triazine scaffold.

Table 1: Comparative Analysis of Target Validation Methodologies
FeatureMethod A: Cellular Thermal Shift Assay (CETSA) Method B: Surface Plasmon Resonance (SPR) Method C: Functional Assay (cAMP/Kinase)
Primary Output Target Engagement (Intracellular) . Measures thermal stabilization of the target protein in live cells/lysates.Binding Kinetics (

,

,

)
. Measures direct physical interaction in real-time.
Functional Consequence . Measures downstream signaling (e.g., cAMP levels, phosphorylation).
Best For Confirming target engagement in a physiologically relevant context (e.g., identifying if the compound penetrates the cell and binds the target).Determining residence time and affinity . Crucial for differentiating between high-affinity and transient binders.Validating mechanism of action (Agonist vs. Antagonist vs. Inhibitor).
Scaffold Specificity High . Excellent for hydrophobic triazines that may aggregate in pure buffer; cellular matrix reduces false positives.Medium . Requires soluble, purified protein. Hydrophobic triazines may require DMSO/detergent optimization to prevent non-specific binding.Low . Can be confounded by off-target effects (e.g., PDE inhibition mimicking A2A antagonism).
Throughput Medium (Western Blot or AlphaLISA detection).Medium (Chip-based).High (Plate-based).
Key Limitation Does not provide kinetic data (

/

).
Requires purified, stable protein (challenging for GPCRs like A2A/CB1).Does not prove direct binding; only functional outcome.

Strategic Workflow: The "Triangulation" Approach

To unequivocally confirm the target, a "Triangulation" strategy is recommended. This involves:

  • Biophysical Confirmation (SPR): Proving direct physical interaction.

  • Cellular Engagement (CETSA): Proving the compound binds the target in situ.

  • Functional Validation: Proving the binding alters protein function.

Visualizing the Validation Workflow

TargetValidationWorkflow Start Compound: 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine Step1 Step 1: In Silico/Literature Prediction (Adenosine A2A, CB1, DHFR) Start->Step1 Step2 Step 2: Functional Screening (cAMP / Kinase Assay) Step1->Step2 Decision1 Activity Confirmed? Step2->Decision1 Decision1->Start No (Re-evaluate) Step3A Step 3A: Biophysical Validation (SPR) (Determine Kd & Kinetics) Decision1->Step3A Yes Step3B Step 3B: Cellular Engagement (CETSA) (Confirm Intracellular Binding) Decision1->Step3B Yes Step4 Step 4: Selectivity Profiling (vs. A1, A2B, A3 or CB2) Step3A->Step4 Step3B->Step4 End CONFIRMED TARGET (Publication-Ready Data Package) Step4->End

Caption: Figure 1. The "Triangulation" workflow for confirming the binding target of 4,6-diaryl-s-triazine derivatives, integrating functional, biophysical, and cellular engagement data.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding

Objective: Determine the dissociation constant (


) and binding kinetics (

,

) to differentiating specific binding from non-specific aggregation.

Reagents:

  • Ligand: Purified Target Protein (e.g., Adenosine A2A Receptor in nanodiscs or detergent micelles).

  • Analyte: 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (dissolved in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-5% DMSO (matched to analyte).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., A2A Receptor) on a CM5 or Ni-NTA sensor chip (GE Healthcare/Cytiva) to a density of ~2000-4000 RU. Use a reference channel with an irrelevant protein (e.g., BSA) or empty nanodiscs.

  • Solubility Check: Perform a solubility test of the triazine compound in the running buffer. Critical: This scaffold is hydrophobic; ensure no precipitation at the highest concentration (typically 50 µM).

  • Single-Cycle Kinetics: Inject the compound at 5 increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) without regeneration steps between injections. This is crucial for hydrophobic compounds that may be difficult to regenerate.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Validation Criterion: A distinct association and dissociation phase must be observed. The

      
       should be theoretical (based on MW ratio). If the binding curve is "square-wave" (instant on/off), it suggests non-specific binding or extremely fast kinetics (typical for fragments, but less likely for this size).
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the compound engages the target within the complex cellular environment.

Reagents:

  • Cell Line: HEK293 or CHO cells overexpressing the target (e.g., A2A or CB1).

  • Compound: 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (10 µM final).

  • Detection: Western Blot with specific antibody against the target.

Step-by-Step Methodology:

  • Treatment: Incubate live cells with the compound (10 µM) or DMSO control for 1 hour at 37°C.

  • Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide into 10 aliquots (50 µL each) in PCR tubes.

  • Thermal Challenge: Heat each aliquot to a distinct temperature (gradient from 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool samples to RT for 3 mins, then snap-freeze in liquid nitrogen. Thaw and lyse with mild detergent (e.g., 0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot.

  • Data Analysis: Plot the band intensity vs. Temperature.

    • Validation Criterion: A significant shift in the melting temperature (

      
      ) of the target protein in the treated vs. DMSO samples (typically 
      
      
      
      C) confirms binding.

Signaling Pathway & Mechanism of Action

Understanding the downstream effects is critical for functional validation. Assuming the target is the Adenosine A2A Receptor (a Gs-coupled GPCR), the binding of an antagonist (which this scaffold typically is) would block adenosine-induced cAMP accumulation.

Visualizing the Signaling Pathway

SignalingPathway Adenosine Adenosine (Endogenous Agonist) A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates Compound 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (Antagonist) Compound->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Signaling cAMP->PKA

Caption: Figure 2. Mechanism of Action for A2A Receptor Antagonism. The compound competes with Adenosine, preventing Gs-protein activation and subsequent cAMP production.

References

  • Structure-Activity Relationships of 2-Amino-4,6-diaryl-1,3,5-triazines as Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Discovery of 4,6-diaryl-1,3,5-triazin-2-amine derivatives as novel potent CB1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • The Cellular Thermal Shift Assay (CETSA) for Target Validation. Nature Protocols. Link

  • Surface Plasmon Resonance (SPR) for the Characterization of Protein-Small Molecule Interactions. Methods in Molecular Biology. Link

Comparative

A Comparative Efficacy Analysis of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine and Established DHFR Inhibitors

Abstract This technical guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, as a putative dihydrofolate reductase (DHFR) inhibitor. I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, as a putative dihydrofolate reductase (DHFR) inhibitor. Its performance is benchmarked against a panel of well-characterized and clinically relevant DHFR inhibitors: Methotrexate, a cornerstone of cancer chemotherapy; Trimethoprim, a widely used antibiotic; and Cycloguanil, an antimalarial agent. We present detailed, step-by-step protocols for both enzymatic and cell-based assays to facilitate a robust, head-to-head comparison of inhibitory potency and cellular effects. This guide is intended for researchers in drug discovery, pharmacology, and oncology, offering a scientifically rigorous methodology for the characterization of novel antifolate compounds.

Introduction: Dihydrofolate Reductase as a Critical Therapeutic Target

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis and cellular replication.[2] The critical role of DHFR in cellular proliferation has established it as a key target for therapeutic intervention in a range of diseases, from cancer to infectious diseases.[3]

The 1,3,5-triazine scaffold is a well-established pharmacophore in the design of DHFR inhibitors.[4] The novel compound, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, possesses this core structure, suggesting its potential as a DHFR inhibitor. This guide outlines a systematic approach to validate this hypothesis and to quantitatively compare its efficacy against established DHFR inhibitors with diverse therapeutic applications.

The Comparators: A Panel of Known DHFR Inhibitors

To provide a comprehensive assessment of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine's potential, we have selected three well-known DHFR inhibitors as benchmarks:

  • Methotrexate (MTX): A folate analog that acts as a potent competitive inhibitor of DHFR.[5][6][7] It is widely used in the treatment of various cancers and autoimmune diseases.[8] Its mechanism involves tight binding to the DHFR active site, leading to the depletion of intracellular reduced folates and subsequent arrest of DNA synthesis.[9]

  • Trimethoprim (TMP): A selective inhibitor of bacterial DHFR, exhibiting a much higher affinity for the bacterial enzyme than its mammalian counterpart.[10][11] This selectivity makes it an effective antibiotic, often used in combination with sulfamethoxazole to block the folate pathway at two distinct points.[12][13]

  • Cycloguanil (CG): The active metabolite of the antimalarial prodrug proguanil.[14][15] It is a potent inhibitor of the Plasmodium falciparum DHFR (PfDHFR), demonstrating species-selective activity that is crucial for its therapeutic window.[2][16]

Signaling Pathway: The Folate Metabolism and DHFR Inhibition

The diagram below illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition. DHFR inhibitors competitively bind to the enzyme's active site, preventing the conversion of DHF to THF and thereby disrupting the downstream synthesis of DNA precursors.

Folate Pathway and DHFR Inhibition cluster_synthesis Downstream Synthesis Pathways DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP dUMP -> dTMP THF->dTMP One-Carbon Donation Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitors DHFR Inhibitors (e.g., 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, Methotrexate, Trimethoprim, Cycloguanil) Inhibitors->DHFR Competitive Inhibition DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA

Caption: Folate metabolism and the point of DHFR inhibition.

Experimental Design for Comparative Efficacy

To ensure a thorough and unbiased comparison, we propose a two-tiered experimental approach: an enzymatic assay to determine direct inhibitory potency and a cell-based assay to assess the physiological consequence of DHFR inhibition.

Enzymatic Assay: Determination of IC50 against Purified DHFR

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[17][18] This protocol describes a spectrophotometric assay to determine the IC50 values of the test compounds against purified human DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[19][20]

Experimental Workflow: Enzymatic IC50 Determination

Enzymatic Assay Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Purified DHFR Enzyme - DHF and NADPH Stocks - Serial Dilutions of Inhibitors start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Inhibitor Dilutions - Add DHFR Enzyme prep_reagents->plate_setup pre_incubation Pre-incubate at Room Temperature (10-15 minutes) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add DHF/NADPH Mixture pre_incubation->initiate_reaction read_plate Measure Absorbance at 340 nm (Kinetic Mode for 10-20 min) initiate_reaction->read_plate data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve read_plate->data_analysis end Determine IC50 Values data_analysis->end

Caption: Workflow for enzymatic IC50 determination.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X DHFR assay buffer.

    • Reconstitute purified human DHFR enzyme in the assay buffer to the recommended concentration.

    • Prepare stock solutions of DHF and NADPH in the assay buffer. Protect the DHF solution from light.

    • Prepare serial dilutions of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine, Methotrexate, Trimethoprim, and Cycloguanil in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.

  • Assay Plate Preparation (96-well UV-transparent plate):

    • Add the assay buffer to each well.

    • Add 2 µL of each inhibitor dilution to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control (100% activity) and a known inhibitor like Methotrexate as a positive control.

    • Add the diluted DHFR enzyme solution to all wells except for the background control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitors to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (Vmax) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]

Cell-Based Assay: Assessing Cytotoxicity in Cancer Cells

To evaluate whether the enzymatic inhibition translates into a cellular effect, a cell-based viability assay is essential.[21][22] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells, which is indicative of cell proliferation and cytotoxicity.[23]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa or A549) in a complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well cell culture plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine and the known inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle-treated wells as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results from the enzymatic and cell-based assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Efficacy of DHFR Inhibitors

CompoundEnzymatic IC50 (nM) (Human DHFR)Cell-Based IC50 (nM) (HeLa Cells)Selectivity Index (Cell-based/Enzymatic)
4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amineExperimental ValueExperimental ValueCalculated Value
MethotrexateLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
TrimethoprimLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
CycloguanilLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Interpretation of Results:

  • Enzymatic IC50: A lower IC50 value indicates greater potency in inhibiting the target enzyme. This is a direct measure of the compound's affinity for DHFR.

  • Cell-Based IC50: This value reflects the compound's overall effectiveness in a cellular context, which includes factors like cell permeability and metabolic stability.

  • Selectivity Index: The ratio of the cell-based IC50 to the enzymatic IC50 can provide insights into the compound's ability to reach its intracellular target. A ratio close to 1 suggests good cell permeability and bioavailability. A significantly higher ratio may indicate poor cell penetration or rapid efflux.

Conclusion

This guide provides a robust and scientifically validated framework for the comparative efficacy analysis of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine against established DHFR inhibitors. By following the detailed protocols for both enzymatic and cell-based assays, researchers can obtain reliable and reproducible data to assess the potency and cellular activity of this novel compound. The results of this comparative analysis will be crucial in determining the therapeutic potential of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine and guiding its further development as a potential anticancer, antibacterial, or antiprotozoal agent.

References

  • Trimethoprim - Wikipedia. (URL: [Link])

  • Gleckman, R. A. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 14-20. (URL: [Link])

  • Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. (URL: [Link])

  • RhAPP Pharmacology Review. Methotrexate Mechanism of Action Explained. (URL: [Link])

  • Methotrexate - Wikipedia. (URL: [Link])

  • Howard, J. T., & Cronstein, B. N. (2020). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. Journal of clinical and experimental rheumatology, 38 Suppl 127(5), 101-107. (URL: [Link])

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimethoprim? (URL: [Link])

  • Reeves, D. S. (1980). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, 6(Supplement_A), 31-41. (URL: [Link])

  • Scite.ai. (2018, May 12). Trimethoprim: Mechanisms of Action, Antimicrobial Activity, Bacterial Resistance, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications. (URL: [Link])

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methotrexate? (URL: [Link])

  • edX. IC50 Determination. (URL: [Link])

  • Cycloguanil - Wikipedia. (URL: [Link])

  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology (Clifton, N.J.), 2089, 41–46. (URL: [Link])

  • Fidock, D. A., & Wellems, T. E. (1998). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular pharmacology, 54(6), 1140–1147. (URL: [Link])

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Dihydrofolate reductase inhibitor - Wikipedia. (URL: [Link])

  • Inxight Drugs. CYCLOGUANIL PAMOATE. (URL: [Link])

  • ResearchGate. (1998). Cycloguanil and Its Parent Compound Proguanil Demonstrate Distinct Activities against Plasmodium falciparumMalaria Parasites Transformed with Human Dihydrofolate Reductase. (URL: [Link])

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. (URL: [Link])

  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. (URL: [Link])

  • Reaction Biology. Cell-based Assays for Drug Discovery. (URL: [Link])

  • Bentham Science. (2024, January 1). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (URL: [Link])

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. (URL: [Link])

  • Cyprotex - Evotec. Time Dependent CYP Inhibition (IC50 Shift). (URL: [Link])

  • Journal of Translational Medicine. (2022). A review for cell-based screening methods in drug discovery. (URL: [Link])

  • ResearchGate. Commonly used inhibitors of Dihydrofolate reductase. (URL: [Link])

  • ResearchGate. (2022, December 5). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (URL: [Link])

  • Edlind, T. D., et al. (1998). Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase. Antimicrobial agents and chemotherapy, 42(10), 2766–2770. (URL: [Link])

  • MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (URL: [Link])

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (URL: [Link])

  • Elslager, E. F., et al. (1987). Antimalarial activity of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines. Journal of medicinal chemistry, 30(11), 1943–1948. (URL: [Link])

  • Patel, R. B., Desai, P. S., Desai, K. R., & Chikhalia, K. H. (2003). Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. Journal of the Indian Chemical Society, 80(2), 138-140. (URL: [Link])

  • International Journal of Pharmaceutical Research and Allied Sciences. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. (URL: [Link])

  • ACS Publications. Antimalarial activity of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines. (URL: [Link])

  • Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (URL: [Link])

  • Google Patents. N,6-bis(aryl or heteroaryl)
  • 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. (URL: [Link])

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Validation

Cross-Validation of Experimental Results for Substituted Triazines

Executive Summary: The Triazine Paradox Substituted 1,3,5-triazines (s-triazines) and 1,2,4-triazines represent a "privileged scaffold" in medicinal chemistry, forming the backbone of FDA-approved drugs like Enasidenib (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine Paradox

Substituted 1,3,5-triazines (s-triazines) and 1,2,4-triazines represent a "privileged scaffold" in medicinal chemistry, forming the backbone of FDA-approved drugs like Enasidenib (IDH2 inhibitor) and Altretamine (alkylating agent). However, this scaffold presents a unique reproducibility crisis. Due to their planar, aromatic nature and nitrogen-rich electron deficiency, triazines are prone to colloidal aggregation and redox cycling , leading to high rates of false positives in early-stage screening.

This guide moves beyond standard screening to establish a Cross-Validation Triad : a self-correcting workflow designed to distinguish true pharmacological engagement from assay artifacts.

Phase I: Chemical Integrity & Solubility Validation

Before biological testing, the physicochemical behavior of the triazine derivative must be mapped. Standard HPLC purity (>95%) is insufficient because it does not predict behavior in aqueous bioassay buffers.

The Comparison: Kinetic vs. Thermodynamic Solubility
FeatureKinetic Solubility (Standard)Thermodynamic Solubility (Required)
Method DMSO stock spiked into bufferSolid compound stirred in buffer (24h)
Detection Nephelometry / UVHPLC-UV / LC-MS
Relevance Estimates "crash out" point during HTSDetermines true saturation limit
Triazine Risk High: Supersaturation masks precipitationLow: Equilibrium data reveals true limit
Protocol A: The "Buffer-Crash" Test (DLS Validation)

Objective: Detect sub-visible colloidal aggregates that cause non-specific protein inhibition.

Materials:

  • Dynamic Light Scattering (DLS) instrument (e.g., Wyatt DynaPro).[1]

  • Assay Buffer (PBS or HEPES, pH 7.4).

  • Compound X (Triazine derivative).

Workflow:

  • Prepare Compound X at

    
     concentration in assay buffer (max 1% DMSO).
    
  • Incubate for 30 minutes at RT.

  • Measure Scattering Intensity: Compare against a DMSO-only control.

  • Pass Criteria: Particle radius < 1 nm (monomeric).

  • Fail Criteria: Particle radius > 50 nm or Polydispersity Index (PDI) > 0.2.

Expert Insight: If your triazine shows activity only when DLS indicates particles >100nm, you are likely observing "sequestration inhibition" (the aggregate coats the enzyme), not specific binding.

Phase II: Biophysical Target Engagement

Demonstrating that a molecule kills cells is meaningless if it doesn't bind the target physically. For triazines, we must rule out Pan-Assay Interference (PAINS) .

The "Triton Shift" Protocol

Objective: Differentiate specific binding from promiscuous aggregation.

Principle: Non-ionic detergents (Triton X-100) disrupt colloidal aggregates but do not affect specific ligand-protein binding pockets.

Step-by-Step:

  • Run 1 (Standard): Perform enzymatic biochemical assay (e.g., Kinase assay) with Compound X. Determine

    
    .[2]
    
  • Run 2 (Detergent): Repeat assay with 0.01% Triton X-100 freshly added to the buffer.

  • Analysis:

    • Specific Binder:

      
       remains constant (within 3-fold).
      
    • Aggregator: Activity is abolished (shift > 10-fold) or significantly reduced.

Visualization: The Validation Logic Flow

ValidationFlow Start Hit Identification (Triazine Derivative) Solubility Thermodynamic Solubility (LC-MS) Start->Solubility PassSol Soluble? Solubility->PassSol DLS DLS Aggregation Check (Buffer Stability) PassAgg Monomeric? DLS->PassAgg Biochem Biochemical IC50 Triton Triton X-100 Shift Assay Biochem->Triton PassShift IC50 Stable? Triton->PassShift Cellular Orthogonal Cell Assay (ATP vs MTT) PassSol->Start No (Redesign) PassSol->DLS Yes PassAgg->Start No (Formulation) PassAgg->Biochem Yes PassShift->Start No (Aggregator) PassShift->Cellular Yes (True Binder)

Caption: The critical decision tree for validating triazine hits. Note the "Triton Shift" as the gatekeeper before cellular testing.

Phase III: Cellular Efficacy (Orthogonal Assays)

Triazines possess intrinsic redox potential which can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism. This leads to false efficacy signals (apparent cell viability despite toxicity) or false toxicity depending on the readout.

Comparison: Metabolic vs. Energy-Based Assays
FeatureMTT/MTS (Colorimetric)CellTiter-Glo (Luminescent)
Mechanism Reductase enzymes convert tetrazolium to formazanLuciferase requires ATP to produce light
Triazine Interference High: Triazine ring can chemically reduce MTTLow: ATP is a distinct endpoint; less chemical overlap
Sensitivity Moderate (Linear range ~100-50,000 cells)Ultra-High (Detects <10 cells)
Recommendation Avoid for primary triazine screeningGold Standard for triazine validation
Case Study: Enasidenib (IDHIFA)

Validation of a Triazine-based Drug

Enasidenib (AG-221) is a triazine derivative approved for AML. Its validation required proving it wasn't just killing cells non-specifically, but modulating the IDH2 enzyme.

  • Artifact Check: The developers did not rely solely on proliferation assays.

  • Mechanistic Proof: They measured 2-hydroxyglutarate (2-HG) levels via LC-MS. 2-HG is the oncometabolite produced by mutant IDH2.

  • Result: Enasidenib reduced 2-HG levels by >90% in patient samples, validating the mechanism distinct from general cytotoxicity [1, 2].

Protocol B: The Orthogonal Viability Cross-Check
  • Plate Setup: Seed cancer cells (e.g., HL-60) in two identical 96-well white-walled plates.

  • Treatment: Dose with Triazine Compound X (0.1 nM to 10 µM) for 72h.

  • Readout 1 (Luminescence): Add CellTiter-Glo reagent to Plate A. Shake 2 min. Read Luminescence.

  • Readout 2 (Live/Dead Imaging): Add Propidium Iodide (PI) and Hoechst 33342 to Plate B. Image on High-Content Imager.

  • Validation: The

    
     from Luminescence must match the cell count reduction in Imaging within a 2-fold margin.
    

Mechanism of Action Visualization

Understanding how false positives occur is vital for troubleshooting.

Mechanisms cluster_0 True Inhibition cluster_1 False Positive (Redox) Triazine Triazine Compound MTT MTT Reagent (Yellow) Triazine->MTT Chemical Reduction (No Cells Needed) Enzyme Target Enzyme Triazine->Enzyme Specific Binding (Lock & Key) Formazan Formazan Product MTT->Formazan Purple Signal (False Viability)

Caption: Differentiating specific binding from the chemical interference (Redox artifact) common in triazine scaffolds.

References

  • Stein, E. M., et al. (2017). "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[3][4][5][6] Blood.

  • FDA Center for Drug Evaluation and Research. (2017). "Multi-Disciplinary Review and Evaluation: Enasidenib (IDHIFA)."

  • Karakas, D., et al. (2017).[7][8] "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts."[7][8][9][10][11] Turkish Journal of Biology.

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature.

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

Introduction: As a chlorinated aromatic amine, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is a compound that demands meticulous handling and disposal protocols. Its chemical structure necessitates that it be treated a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a chlorinated aromatic amine, 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is a compound that demands meticulous handling and disposal protocols. Its chemical structure necessitates that it be treated as regulated hazardous waste to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of this compound in alignment with safety best practices and regulatory standards. The procedures outlined herein are designed to ensure a self-validating system of safety and compliance from the point of generation to final disposition.

Section 1: Hazard Identification & Essential Safety Precautions

The primary hazards associated with 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine stem from its classification as a chlorinated organic compound. Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts such as hydrogen chloride, free chlorine, and potentially polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1][2][3] Therefore, it is imperative to handle this compound with the appropriate safeguards and ensure its final disposal is conducted by certified professionals.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, personnel must be equipped with the appropriate PPE to prevent dermal, ocular, or respiratory exposure.[4][5][6]

Equipment Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes of solutions containing the compound.[7][8]
Lab Coat Standard laboratory coat.To protect street clothing and prevent the spread of contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required if handling the solid compound outside of a chemical fume hood where dust generation is possible.[4]

Section 2: On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of waste generation. Meticulous segregation and documentation within the laboratory are the foundation of a compliant disposal process. The U.S. Environmental Protection Agency (EPA) regulates this process under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Classification

Immediately identify the waste as Halogenated Organic Waste .[4] This classification is critical because mixing halogenated and non-halogenated waste streams is strictly prohibited and results in significantly higher disposal costs.[4]

Step 2: Waste Accumulation and Containerization
  • Select the Correct Container: Use a dedicated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene) with a secure screw-top cap.[11][12] The container must be in good condition, free from damage or residue on the outside.[9][12]

  • Collect All Contaminated Materials: Place the pure chemical, solutions containing the compound, and any contaminated lab materials (e.g., weighing papers, pipette tips, contaminated gloves) directly into the designated container.[4]

  • Secondary Containment: The primary waste container must be stored within a larger, chemically resistant secondary containment bin or tray.[4][9] This precaution is vital to contain any potential leaks or spills.

Step 3: Labeling

Proper labeling is a strict regulatory requirement.[10][13] The waste container must be clearly marked with:

  • The words "Hazardous Waste" .[12][13]

  • The full chemical name: "4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine" .

  • An accurate list of all constituents by percentage.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the laboratory personnel.[10][11][13]

Parameter Requirement Source
Container Status Must remain tightly sealed except when actively adding waste.[4][11][12]
Maximum Fill Level Do not fill beyond 90% of the container's total volume.[4]
SAA Volume Limit A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[10][13]
Accumulation Time Once the container is full, it must be removed from the SAA within three days. Partially filled containers may remain for up to one year.[11]
On-Site Disposal Workflow

The following diagram illustrates the decision-making and operational flow for managing 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine waste within the laboratory.

G Diagram: On-Site Waste Management Workflow A Waste Generation (e.g., unused chemical, contaminated labware) B Classify as: 'Halogenated Organic Waste' A->B C Select Designated Halogenated Waste Container B->C D Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name & % 3. Hazard Information C->D E Place Waste in Container (Solid, Solution, or Contaminated Items) D->E F Store Container in Secondary Containment Bin E->F G Locate in Designated Satellite Accumulation Area (SAA) F->G H Is container >90% full OR has it been stored for >90 days? G->H I Keep Container Securely Closed in SAA H->I No J Arrange for Pickup by Licensed Waste Disposal Contractor H->J Yes I->H

Caption: Workflow for on-site handling of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine waste.

Section 3: Off-Site Disposal: The Final Step

Primary Disposal Method: High-Temperature Incineration

The industry-standard and most environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration.[1][4] This process must be carried out by a licensed and certified hazardous waste management facility.[9][14]

The core principles of this method are:

  • Thermal Decomposition: The compound is subjected to extremely high temperatures (typically 800°C to 1500°C) in a specialized incinerator.[15][16] This process breaks the chemical bonds, destroying the original compound.

  • Conversion to HCl: During combustion, the chlorine atoms are primarily converted into hydrogen chloride (HCl).[1][15]

  • Flue Gas Treatment: The resulting flue gases, containing HCl and other byproducts, are passed through scrubbers. These systems neutralize the acidic gases, preventing their release into the atmosphere.[15][16]

It is the responsibility of the disposal facility to operate under conditions that minimize the formation of harmful byproducts like free chlorine (Cl₂) and dioxins.[1][3]

Selecting a Disposal Contractor

Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[9][17] Engage a professional laboratory waste disposal service that can provide documentation of:

  • Current EPA permits and licenses.[9]

  • Proper handling procedures for hazardous materials.

  • A clear chain of custody for waste tracking.

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Before cleaning, don the full PPE outlined in Section 1.1.

  • Containment: For a solid spill, carefully cover it with an absorbent material to prevent dust from becoming airborne.[17] For a liquid spill, control the source and contain it to prevent spreading.[17]

  • Cleanup: Carefully sweep or scoop the material and place it into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as halogenated organic waste.

References

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  • Ghelfi, G. (1991). DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION. Water Science and Technology, 24(12), 123-130. Retrieved from [Link]

  • The Reaction of Amines with Nitrous Acid. (2021, July 16). Chemistry Steps. Retrieved from [Link]

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  • Safety Data Sheet - CHARGER MAX ATZ LITE. (2007, September 12). Winfield Solutions, LLC. Retrieved from [Link]

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  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer. Retrieved from [Link]

  • Dioxins and other harmful incinerator emissions. (n.d.). Retrieved from [Link]

  • Reactions of aromatic amines. (n.d.). Slideshare. Retrieved from [Link]

  • Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. (2023, March 20). Streamline Innovations. Retrieved from [Link]

  • Preparation of amines. (n.d.). Chemguide. Retrieved from [Link]

  • 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - GROTAN. (2021, January 30). Troy Corporation. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet. (2024, December 4). Castrol. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6E243A233A543293802587E00057C9C1/ File/WEP-917417.pdf)
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

  • Safety Data Sheet. (2014, March 27). Capot Chemical. Retrieved from [Link]

  • Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). (n.d.). Cheméo. Retrieved from [Link]

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